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  • Product: Benzofuran, 3-methoxy-
  • CAS: 63923-68-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Natural Product Sources of 3-Methoxybenzofuran Scaffolds

For Researchers, Scientists, and Drug Development Professionals Abstract The 3-methoxybenzofuran scaffold is a privileged structural motif found in a variety of natural products, exhibiting a broad spectrum of biological...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-methoxybenzofuran scaffold is a privileged structural motif found in a variety of natural products, exhibiting a broad spectrum of biological activities that have captured the attention of medicinal chemists and drug discovery professionals. These compounds, originating from diverse botanical and fungal sources, represent a promising starting point for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the natural sources of 3-methoxybenzofuran derivatives, detailing their isolation, structural elucidation, and biological significance. We will explore the causality behind experimental choices in isolation and characterization, present detailed protocols, and discuss the known biosynthetic pathways. This guide is intended to serve as a valuable resource for researchers seeking to explore and exploit the rich chemical diversity of these natural products.

Introduction: The Significance of the 3-Methoxybenzofuran Core

Benzofuran derivatives are a prominent class of heterocyclic compounds widely distributed in nature.[1][2] The fusion of a benzene ring to a furan ring creates a stable and versatile scaffold that is a cornerstone in many biologically active molecules. The substitution pattern on this core structure dramatically influences the molecule's pharmacological profile. The presence of a methoxy group at the C-3 position, in particular, has been associated with a range of interesting biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]

The 3-methoxybenzofuran moiety can be found in a variety of natural products, from simple monomers to complex polymeric structures. Understanding the natural sources of these compounds is the first critical step in harnessing their therapeutic potential. This guide will delve into the specific organisms that produce these valuable molecules and the scientific methodologies employed to isolate and identify them.

Natural Sources of 3-Methoxybenzofuran Scaffolds

The occurrence of 3-methoxybenzofuran derivatives spans across the plant and fungal kingdoms, indicating convergent evolutionary pathways for the synthesis of this valuable scaffold.

Botanical Sources

Higher plants are a rich reservoir of 3-methoxybenzofuran-containing natural products. These compounds often play a role in the plant's defense mechanisms.

  • Brachystegia eurycoma : A notable example is the isolation of 3-hydroxy-2,2-bis(6-methoxy-3-methyl-2,3-dihydrobenzofuran-2-yl) propanal from the stem exudate of this African tree.[6] This complex molecule showcases the intricate biosynthetic capabilities of plants to construct dimeric benzofuran structures.

  • Zanthoxylum ailanthoides : The bark of this plant is the source of ailanthoidol, a neolignan with reported antitumor activity. The total synthesis of ailanthoidol has revealed a key intermediate, 2-(4-benzyloxy-3-methoxyphenyl)-7-methoxybenzofuran-3-carbaldehyde, which highlights the presence of the 3-substituted benzofuran core.[3]

  • Glycyrrhiza yunnanensis : This species of licorice has been found to produce 2-(2′-methoxy-4′-hydroxy)-aryl-3-methyl-6-hydroxy-benzofuran, demonstrating antioxidant properties.[7]

Fungal Sources

Fungi, including endophytic and marine-derived species, are increasingly recognized as prolific producers of novel bioactive compounds, including benzofuran derivatives.[8][9] While specific examples of fungal-derived 3-methoxybenzofurans are less documented in readily available reviews, the general capacity of fungi like Aspergillus and Penicillium species to produce a wide array of benzofurans suggests they are a promising area for future discovery of 3-methoxybenzofuran natural products.[8]

Isolation and Purification Strategies: A Self-Validating System

The successful isolation of 3-methoxybenzofuran natural products hinges on a systematic and logical workflow that begins with the crude extract and culminates in a pure, structurally elucidated compound. The choice of each step is dictated by the physicochemical properties of the target molecule and the impurities present.

General Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of benzofuran derivatives from natural sources. This process is iterative and self-validating, with the purity of the fractions being assessed at each stage.

Isolation_Workflow Start Natural Source Material (e.g., Plant Bark, Fungal Culture) Extraction Extraction (e.g., Maceration, Soxhlet) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) Crude_Extract->Partitioning Fractions Fractionation Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Fractions->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Compound Pure 3-Methoxybenzofuran Derivative HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS, IR) Pure_Compound->Structure_Elucidation

Caption: Generalized workflow for the isolation of 3-methoxybenzofuran derivatives.

Detailed Experimental Protocol: Isolation of a Dimeric 3-Methoxybenzofuran Derivative

This protocol is a representative example based on the isolation of 3-hydroxy-2,2-bis(6-methoxy-3-methyl-2,3-dihydrobenzofuran-2-yl) propanal from Brachystegia eurycoma.[6]

Objective: To isolate and purify the target 3-methoxybenzofuran derivative from the stem exudate.

Materials:

  • Stem exudate of Brachystegia eurycoma

  • Ethanol (95%)

  • Silica gel (for column chromatography)

  • Petroleum ether, Chloroform, Methanol (for elution)

  • TLC plates (silica gel coated)

  • Rotary evaporator

Methodology:

  • Extraction:

    • Air-dry and pulverize the stem exudate.

    • Macerate the powdered material in 95% ethanol at room temperature for 48 hours.

    • Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Column Chromatography:

    • Prepare a silica gel column packed in petroleum ether.

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of solvents, starting with 100% petroleum ether and gradually increasing the polarity by adding chloroform and then methanol.

    • Collect fractions of 20 mL each and monitor the separation by Thin Layer Chromatography (TLC).

  • Fraction Analysis and Pooling:

    • Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol 7:3).

    • Visualize the spots under UV light and/or by staining.

    • Pool the fractions containing the target compound (identified by its specific Rf value, e.g., 0.46 in the cited study).

  • Final Purification:

    • Subject the pooled fractions to further purification, if necessary, using preparative TLC or a second column chromatography step (e.g., Sephadex LH-20) to yield the pure compound.

Causality Behind Experimental Choices:

  • Ethanol Extraction: Ethanol is a polar solvent capable of extracting a wide range of secondary metabolites, including moderately polar benzofuran derivatives.

  • Silica Gel Chromatography: Silica gel is a polar stationary phase that effectively separates compounds based on their polarity. The use of a solvent gradient allows for the sequential elution of compounds with increasing polarity.

  • TLC Monitoring: TLC is a rapid and inexpensive technique to monitor the progress of the column chromatography, enabling the identification and pooling of fractions containing the desired compound.

Structural Elucidation: Unveiling the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of modern spectroscopic techniques.

Spectroscopic Techniques
  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., hydroxyl, carbonyl, ether linkages).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for unambiguously assigning the structure.[10]

Spectroscopic Data for a Representative 3-Methoxybenzofuran Derivative

The following table summarizes the key spectroscopic data for 3-hydroxy-2,2-bis(6-methoxy-3-methyl-2,3-dihydrobenzofuran-2-yl) propanal.[6]

Spectroscopic DataInterpretation
IR (cm⁻¹) 3450 (O-H), 1720 (C=O, aldehyde), 1620, 1500 (aromatic C=C)
¹H NMR (ppm) Signals corresponding to aromatic protons, methoxy groups, methyl groups, and the propanal side chain.
Mass Spec (m/z) Molecular ion peak confirming the molecular weight.

Biosynthesis of the 3-Methoxybenzofuran Scaffold

The biosynthesis of benzofurans in nature is a complex process that is not yet fully elucidated for all derivatives. However, the general pathways are believed to involve the oxidative cyclization of phenolic precursors.

Proposed Biosynthetic Pathway

The following diagram illustrates a plausible biosynthetic pathway for a simple 3-methoxybenzofuran scaffold, starting from a phenylpropanoid precursor.

Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Hydroxylated_Intermediate Hydroxylated Intermediate p_Coumaric_Acid->Hydroxylated_Intermediate Hydroxylation Oxidative_Cyclization Oxidative Cyclization Hydroxylated_Intermediate->Oxidative_Cyclization Benzofuran_Core Benzofuran Core Oxidative_Cyclization->Benzofuran_Core Methylation Methylation (SAM) Benzofuran_Core->Methylation Methoxybenzofuran 3-Hydroxybenzofuran Methylation->Methoxybenzofuran Final_Methylation O-Methylation (SAM) Methoxybenzofuran->Final_Methylation Final_Product 3-Methoxybenzofuran Final_Methylation->Final_Product

Caption: Plausible biosynthetic pathway for a 3-methoxybenzofuran scaffold.

The key steps likely involve:

  • Shikimate Pathway: Formation of phenylalanine.

  • Phenylpropanoid Pathway: Conversion of phenylalanine to cinnamic acid and subsequent hydroxylations.

  • Oxidative Cyclization: An enzyme-catalyzed cyclization of a hydroxylated cinnamic acid derivative to form the benzofuran ring.

  • Tailoring Reactions: A series of enzymatic modifications, including methylation by S-adenosyl methionine (SAM)-dependent methyltransferases, to introduce the methoxy group at the C-3 position and other substitutions on the ring.

Biological Activities and Therapeutic Potential

Natural products containing the 3-methoxybenzofuran scaffold have demonstrated a range of promising biological activities, making them attractive leads for drug discovery.

Compound ClassBiological ActivityPotential Therapeutic Application
Dimeric dihydrobenzofuransAntibacterial[6]Treatment of bacterial infections
Neolignans (e.g., Ailanthoidol)Anticancer[3]Oncology
Substituted BenzofuransAntioxidant[7]Prevention of oxidative stress-related diseases
MethoxyfuranocoumarinsAntifungal, Antibacterial[11]Treatment of microbial infections

The diverse biological activities highlight the potential of the 3-methoxybenzofuran scaffold as a versatile platform for the development of new drugs. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these natural products.

Conclusion and Future Directions

The 3-methoxybenzofuran scaffold represents a valuable class of natural products with significant therapeutic potential. This guide has provided a comprehensive overview of their natural sources, isolation and characterization techniques, biosynthetic origins, and biological activities. The continued exploration of biodiversity, particularly in under-explored ecosystems, is likely to yield novel 3-methoxybenzofuran derivatives with unique pharmacological profiles. Advances in spectroscopic techniques and synthetic methodologies will further accelerate the discovery and development of new drugs based on this privileged scaffold. For researchers in drug development, the natural world remains a vast and largely untapped resource of chemical innovation, with 3-methoxybenzofurans standing out as a particularly promising frontier.

References

  • Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123.
  • Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10).
  • Chen, J. J., et al. (2023). 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran, a Benzofuran Derivative, Suppresses Metastasis Effects in P53-Mutant Hepatocellular Carcinoma Cells. Pharmaceuticals, 16(7), 1014.
  • BenchChem. (2025).
  • Nowak, R., & Szewczyk, K. (2024). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. Molecules, 29(2), 481.
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  • Patel, H., et al. (2025). Synthesis and Biological Activities of Benzofuran Derivatives in the New Millennium.
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  • Oguejiofor, C. J., et al. (2015). Isolation, characterization and antibacterial activity of 3-hydroxy-2,2-bis (6 -methoxy-3-methyl-2,3-dihydrobenzofuran-2-yl) Propanal. Der Pharma Chemica, 7(1), 1-4.
  • He, X., et al. (2020).
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  • Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. SciSpace.
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  • Miao, Y., et al. (2019).
  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2197.
  • Zhang, R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725.
  • Wang, J., et al. (2014). Preparation method for 3-(α-methoxy) methylenebenzofuran-2(3h)-ketone.
  • Joseph, S. (2023). Strategies for Natural Products Isolation. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • Hertkorn, N., et al. (2013).
  • Hejchman, E., et al. (2013). Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids.
  • Mus-Veteau, I. (2025). Advances in Fungal Natural Products: Insights into Bioactivity and Therapeutic Potential. Journal of Fungi, 11(9), 742.
  • Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357-1363.
  • Connelly, J. C., et al. (2002).
  • Harris, C. S., et al. (2025). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Metabolites, 15(8), 987.
  • Bills, G. F., & Gloer, J. B. (2023). Editorial: Strategies for the Discovery of Fungal Natural Products. Frontiers in Fungal Biology, 4, 1286343.
  • de Lira Mota, K. S., et al. (2025). Natural Source-Derived Compounds with Antifungal Activity Against Medically Relevant Fungi. Journal of Fungi, 11(12), 999.
  • Wishart, D. S., et al. (2025).
  • Klitgaard, A., et al. (2024). Combinatorial biosynthesis for the engineering of novel fungal natural products.

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Interpretation of 3-Methoxybenzofuran

Abstract This guide provides a comprehensive analysis of the spectroscopic data for 3-methoxybenzofuran, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. By leveraging a multi-t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive analysis of the spectroscopic data for 3-methoxybenzofuran, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. By leveraging a multi-technique approach—encompassing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—we present a detailed framework for the unequivocal structural elucidation of this molecule. This document is intended for researchers, scientists, and professionals in drug development who rely on robust analytical methodologies for compound characterization. Each section delves into the theoretical underpinnings of the spectral features, offers a causal explanation for experimental observations, and is supported by data and established protocols.

Introduction: The Analytical Imperative for 3-Methoxybenzofuran

3-Methoxybenzofuran is a substituted benzofuran derivative. The benzofuran scaffold is a privileged structure in numerous biologically active compounds and natural products. Accurate and unambiguous confirmation of the substitution pattern and overall structure is paramount for any research and development endeavor. Spectroscopic analysis provides a non-destructive, detailed view into the molecular architecture, making it an indispensable tool. This guide will systematically deconstruct the ¹H NMR, ¹³C NMR, Mass, and IR spectra to build a cohesive and validated structural assignment for 3-methoxybenzofuran.

Workflow for Spectroscopic Structural Elucidation

The logical flow for analyzing an unknown compound, or confirming a synthesized one like 3-methoxybenzofuran, follows a synergistic path where each technique provides a unique piece of the puzzle.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Mapping cluster_2 Final Confirmation MS Mass Spectrometry (MS) Provides Molecular Weight & Formula NMR_H ¹H NMR Maps Proton Framework & Connectivity MS->NMR_H Suggests Molecular Formula IR Infrared (IR) Spectroscopy Identifies Functional Groups IR->NMR_H Confirms Functional Groups NMR_C ¹³C NMR Identifies Unique Carbon Environments NMR_H->NMR_C Correlates H to C Structure Final Structure Confirmed NMR_H->Structure Confirms Proton Skeleton NMR_C->Structure Confirms Carbon Skeleton

Caption: Workflow for structural elucidation.

Mass Spectrometry (MS) Analysis: The Molecular Blueprint

Mass spectrometry is the first port of call, providing the molecular weight of the compound and clues to its fragmentation pattern, which aids in structural confirmation. For 3-methoxybenzofuran (C₉H₈O₂), the expected exact mass is 148.05 g/mol .[1][2]

Data Summary:

m/z (charge-to-mass ratio)Interpretation
148Molecular Ion (M⁺)
133Loss of a methyl group (•CH₃)
105Loss of a carbonyl group (CO) from the m/z 133 fragment

Interpretation: The presence of a strong molecular ion peak at m/z 148 confirms the molecular weight of the compound. The key fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group to yield a stable cation at m/z 133. This is a characteristic fragmentation for methoxy-substituted aromatic compounds. Subsequent loss of a neutral carbon monoxide molecule (CO, 28 Da) is also a common fragmentation pathway for furan-containing ring systems, leading to the fragment at m/z 105.

G M [C₉H₈O₂]⁺ m/z = 148 F1 [C₈H₅O₂]⁺ m/z = 133 M->F1 - •CH₃ F2 [C₇H₅O]⁺ m/z = 105 F1->F2 - CO

Caption: Key MS fragmentation pathway.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 3-methoxybenzofuran will be dominated by absorptions corresponding to the aromatic ring, the ether linkage, and the C-H bonds.

Data Summary:

Wavenumber (cm⁻¹)BondFunctional Group
~3050C-H stretchAromatic
~2950, ~2850C-H stretch-OCH₃ (Alkyl)
~1600, ~1500C=C stretchAromatic Ring
~1250C-O stretchAryl-O (Ether)
~1050C-O stretchO-CH₃ (Ether)

Interpretation: The presence of peaks just above 3000 cm⁻¹ is characteristic of aromatic C-H stretching.[3] The peaks just below 3000 cm⁻¹ confirm the presence of the aliphatic C-H bonds of the methoxy group.[3] The sharp peaks in the 1600-1500 cm⁻¹ region are diagnostic for the carbon-carbon double bond stretching within the aromatic benzofuran ring system.[4] Crucially, the strong absorptions in the 1250-1050 cm⁻¹ region are indicative of the C-O stretching vibrations of the aryl ether and alkyl ether components of the methoxy group, a key feature of the target molecule.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy provides the most detailed information about the structure of a molecule, revealing the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum allows us to determine the number of different types of protons, their connectivity, and their electronic environment.

Data Summary (Predicted, in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.60d1HH-4 or H-7
~7.50s1HH-2
~7.30 - 7.15m3HRemaining Aromatic H's
3.90s3H-OCH₃

Interpretation:

  • Aromatic Region (δ 7.60-7.15 ppm): The complex pattern in this region is characteristic of the four protons on the benzene portion of the benzofuran ring. The exact shifts and coupling constants depend on the specific electronic effects of the fused furan ring and the methoxy group.

  • Furan Proton (δ ~7.50 ppm): A key signal is the singlet corresponding to the proton at the C2 position. Its singlet nature arises from the absence of adjacent protons to couple with.

  • Methoxy Protons (δ 3.90 ppm): The sharp singlet integrating to three protons at approximately 3.90 ppm is the definitive signal for the methoxy group (-OCH₃). Its chemical shift is in the expected range for a methoxy group attached to an unsaturated system.[5]

Caption: Structure of 3-methoxybenzofuran with proton assignments.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Data Summary (Predicted, in CDCl₃):

Chemical Shift (δ, ppm)AssignmentCausality
~155C-7aQuaternary carbon at the ring junction, deshielded by oxygen.
~145C-3Carbon bearing the methoxy group, strongly deshielded.
~140C-2Olefinic carbon in the furan ring.
~130C-3aQuaternary carbon at the ring junction.
~124C-5Aromatic CH.
~122C-6Aromatic CH.
~120C-4Aromatic CH.
~111C-7Aromatic CH, shielded by ortho-oxygen.
~60-OCH₃Methoxy carbon, in a typical range for sp³ carbons bonded to oxygen.[6]

Interpretation: The spectrum shows nine distinct signals, corresponding to the nine unique carbon atoms in 3-methoxybenzofuran. The downfield shifts of C-3, C-7a, and C-2 are characteristic of carbons bonded to oxygen or participating in a double bond within the heterocyclic ring. The signal around 60 ppm is a hallmark of the methoxy group's carbon atom.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 3-methoxybenzofuran.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[7]

  • ¹H NMR Acquisition: Acquire proton spectra using a standard single-pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation: Inject 1 µL of the solution onto a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the compound, for example, starting at 100 °C and ramping to 280 °C.

  • MS Detection: Set the EI source to 70 eV. Acquire mass spectra across a range of m/z 40-400.

Infrared Spectroscopy (ATR-FTIR)
  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[5]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid 3-methoxybenzofuran directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[5]

Conclusion: A Synergistic Confirmation

The combined application of MS, IR, and NMR spectroscopy provides an unassailable structural confirmation of 3-methoxybenzofuran. Mass spectrometry establishes the correct molecular formula. Infrared spectroscopy confirms the presence of the key ether and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon skeletons, respectively, allowing for the precise assignment of every atom in the molecule. This multi-faceted analytical approach exemplifies a robust and trustworthy methodology essential for modern chemical research and development.

References

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  • National Center for Biotechnology Information. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. 5-Methoxybenzofuran. Retrieved from [Link]

  • National Center for Biotechnology Information. 3-Methoxyflavone. Retrieved from [Link]

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Foundational

De Novo Discovery, Isolation, and Characterization of Novel 3-Methoxybenzofuran Scaffolds

Introduction & Pharmacological Rationale Benzofurans, particularly those bearing a methoxy substituent at the C3 position, represent a privileged heterocyclic pharmacophore in modern drug discovery. While these scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Benzofurans, particularly those bearing a methoxy substituent at the C3 position, represent a privileged heterocyclic pharmacophore in modern drug discovery. While these scaffolds can be isolated from natural sources such as Artocarpus species, their therapeutic potential has driven the development of robust synthetic libraries[1]. The strategic placement of the methoxy group at the C3 position modulates the electronic density of the furan ring, significantly influencing target binding affinity, metabolic stability, and lipophilicity.

Recent pharmacological evaluations have demonstrated that 3-methoxybenzofurans and their derivatives exhibit a broad spectrum of biological activities, including potent anticancer, antimicrobial, and targeted kinase inhibition properties—most notably acting as inhibitors of human protein kinase CK2[1].

Discovery Workflows: Natural Isolation vs. Synthetic Generation

The discovery of novel 3-methoxybenzofurans typically follows two parallel trajectories: natural product extraction and de novo synthesis. As an application scientist, prioritizing de novo synthesis often yields higher throughput and allows for precise structure-activity relationship (SAR) mapping.

G Start 3-Methoxybenzofuran Discovery Nat Natural Product Extraction Start->Nat Syn De Novo Synthesis Start->Syn Ext Solvent Partitioning & SPE Nat->Ext React Cyclization & Methoxylation Syn->React Pur Preparative HPLC Isolation Ext->Pur React->Pur Elu NMR & MS Elucidation Pur->Elu Bio Bioassay Screening (CK2, Anticancer) Elu->Bio

Workflow for the discovery and isolation of 3-methoxybenzofurans.

Synthetic Methodology for 3-Methoxybenzofuran Cores

To systematically explore the chemical space of these compounds, de novo synthesis coupled with rigorous chromatographic isolation is required. The following protocol details the synthesis of the core scaffold, 2-carbethoxy-3-methoxybenzofuran, engineered for self-validation at every critical juncture.

Step 1: Intramolecular Cyclization (Benzofuranone Core Formation)
  • Procedure: Combine freshly distilled methyl salicylate (1 eq) and ethyl bromomalonate (1.5 eq) in dry acetone. Add anhydrous potassium carbonate ( K2​CO3​ ) (2 eq) and reflux for 13 hours[2].

  • Causality & Mechanism: Anhydrous K2​CO3​ is selected as a mild, non-nucleophilic base. It selectively deprotonates the phenolic hydroxyl group to initiate a nucleophilic substitution on the α -bromo ester, followed by an intramolecular Claisen-type condensation. Acetone is utilized as a polar aprotic solvent to maintain enolate reactivity without participating in side reactions.

  • Validation Checkpoint: Filter the reaction mixture, wash the potassium salts with dry ether, and suspend the filtrate in ice water. The precipitation of a solid confirms the successful cyclization into 2-carbethoxy-3(2H)-benzofuranone[2].

Step 2: Selective O-Methoxylation
  • Procedure: Dissolve the isolated 2-carbethoxy-3(2H)-benzofuranone in acetone. Add anhydrous K2​CO3​ and dimethyl sulfate ( Me2​SO4​ ) (1.2 eq). Reflux on a water bath for 6 hours[3].

  • Causality & Mechanism: The 3(2H)-benzofuranone exists in a tautomeric equilibrium with its enol form (3-hydroxybenzofuran). Dimethyl sulfate acts as a potent, hard electrophile. Under these basic conditions, it selectively methylates the hard enolate oxygen (O-alkylation) rather than the carbon. This critical step aromatizes the furan ring, locking the structure into the highly stable 3-methoxybenzofuran scaffold[4].

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Chloroform:Methanol (3:1). The complete disappearance of the FeCl3​ -positive enol starting material and the emergence of a strongly UV-active spot (254 nm) at a higher Rf​ value confirms complete O-methylation[4].

Chromatographic Isolation and Purification Protocols

  • Procedure: Remove the acetone solvent under reduced pressure to yield a thick oil. Subject the crude mixture to flash column chromatography using silica gel (230-400 mesh) with a gradient elution of petroleum ether and ethyl acetate (9:1 to 7:3).

  • Causality & Mechanism: The lipophilic nature of the newly introduced 3-methoxy group significantly reduces the molecule's capacity for hydrogen bonding compared to its precursor enol. This allows the target compound to elute rapidly and cleanly in non-polar solvent mixtures.

  • Validation Checkpoint: Pool fractions containing the pure product (verified by UV detection) and evaporate to yield 2-carbethoxy-3-methoxybenzofuran as colorless needles (m.p. 62°C)[3].

Structural Elucidation (NMR & MS)

Accurate structural characterization relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The 3-methoxy group provides a distinct spectroscopic signature that confirms successful scaffold generation.

Table 1: Characteristic Spectral Data for 3-Methoxybenzofuran Derivatives [4][5]

ParameterChemical Shift ( δ ppm) / m/z Structural Assignment
1 H NMR 3.14 - 3.55 (s, 3H)-OCH 3​ protons at the C3 position
1 H NMR 6.84 - 8.09 (m, ArH)Aromatic protons of the fused benzofuran core
13 C NMR ~ 57.6Methoxy carbon (-OCH 3​ )
13 C NMR 110.9 - 167.7Aromatic and heterocyclic ring carbons
MS (ESI+) [M+H]+ corresponding to MWMolecular ion peak confirming exact mass

Biological Evaluation & Mechanistic Pathways

Isolated 3-methoxybenzofurans and their downstream derivatives (such as hydrazides and triazoles) have demonstrated potent bioactivity[3]. Condensation of the core scaffold with aromatic aldehydes yields compounds that exhibit significant cytotoxicity against Ehrlich's Ascites Carcinoma (EAC) cell lines[4]. Furthermore, specific benzofuran-3-one derivatives and their methoxylated analogs act as potent inhibitors of human protein kinase CK2, a critical regulator of cellular apoptosis[1].

Pathway Ligand 3-Methoxybenzofuran Derivative CK2 Protein Kinase CK2 (Inhibited) Ligand->CK2 Binds ATP pocket PTEN PTEN (Activated) CK2->PTEN Prevents phosphorylation AKT AKT Pathway (Suppressed) PTEN->AKT Downregulates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Triggers

Mechanism of action for 3-methoxybenzofuran-mediated CK2 inhibition.

Table 2: Quantitative Bioassay Data for 3-Methoxybenzofuran Derivatives [1][4][6]

Compound ScaffoldTarget / AssayActivity Metric
3-Methoxybenzofuran-2-carbohydrazides Ehrlich's Ascites Carcinoma (EAC)CTC 50​ : 62.5 - 500 μ g/mL
2-(5-Aryl-4,5-dihydropyrazol-3-yl)-3-methoxybenzofuran Candida albicans (Antifungal)Zone of Inhibition: >15 mm at 100 μ g/mL
Benzylidenebenzofuran-3(2H)-ones (Aurones) Protein Kinase CK2IC 50​ : Nanomolar range

Conclusion

The discovery and isolation of 3-methoxybenzofuran compounds require a synergistic approach combining rational synthetic design, precise chromatographic isolation, and rigorous structural elucidation. By understanding the chemical causality behind enol-aromatization and utilizing self-validating analytical checkpoints, researchers can efficiently generate high-purity libraries of these privileged scaffolds for advanced pharmacological screening.

Sources

Exploratory

Whitepaper: Therapeutic Applications and Pharmacological Engineering of 3-Methoxybenzofuran Scaffolds

Executive Summary As drug discovery increasingly relies on highly functionalized privileged scaffolds, the benzofuran ring has solidified its position as a cornerstone of medicinal chemistry[1]. While the core benzofuran...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery increasingly relies on highly functionalized privileged scaffolds, the benzofuran ring has solidified its position as a cornerstone of medicinal chemistry[1]. While the core benzofuran structure is ubiquitous in natural products and approved therapeutics (e.g., amiodarone, benzbromarone), specific functionalization at the 3-position with a methoxy group (–OCH₃) fundamentally alters the molecule's pharmacodynamics. The electron-donating nature of the 3-methoxy group increases the electron density of the heteroaromatic system, modulating lipophilicity and enhancing hydrogen-bond acceptor capabilities. This precise electronic tuning allows 3-methoxybenzofuran derivatives to selectively interact with complex biological targets, yielding potent antimicrobial, antidiabetic, and anticancer agents[2][3][4].

This technical guide synthesizes the mechanistic rationale, quantitative efficacy data, and self-validating experimental protocols required to engineer and evaluate 3-methoxybenzofuran-based therapeutics.

Mechanistic Pharmacodynamics: The "Why" Behind the Scaffold

Oncology: STAT3 Inhibition and Apoptosis

The 3-methoxybenzofuran moiety has demonstrated significant potential in targeted oncology, particularly in overcoming the comprehensive heterogeneity of tumors like osteosarcoma and breast cancer. Recent structural optimizations have successfully conjugated 3-methoxybenzofuran with cyanothiophene derivatives to act as potent Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors[5]. By binding to the SH2 domain of STAT3, these derivatives prevent its phosphorylation and subsequent dimerization, thereby blocking nuclear translocation and inducing apoptosis in malignant cells[5]. Furthermore, carbohydrazide derivatives of 3-methoxybenzofuran have shown marked cytotoxicity against Ehrlich Ascites Carcinoma (EAC) and HEP2 cell lines[3][6].

Fig 1: Mechanism of STAT3 pathway inhibition by 3-methoxybenzofuran derivatives.

Antimicrobial Efficacy via Pharmacophore Fusion

When a biologically active molecule is linked to another, the resultant hybrid often exhibits synergistic potency. Fusing 3-methoxybenzofuran with thiazolidin-4-one or 1,2,4-triazole moieties creates highly specific, broad-spectrum antimicrobial agents[2]. The causality here is driven by complementary mechanisms: the lipophilic 3-methoxybenzofuran core facilitates penetration through the dense peptidoglycan or lipopolysaccharide layers of bacterial cell walls, while the triazole/thiazolidinone unit disrupts essential enzymatic processes, leading to bacterial cell death in both Gram-positive and Gram-negative strains[2].

Metabolic Targeting: PPAR-γ Activation

Beyond infectious diseases and oncology, 3-methoxybenzofuran-2-carbamates and carbamides have been synthesized and screened for antidiabetic activity. In streptozotocin (STZ)-induced rat models, these compounds target Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), significantly improving oral glucose tolerance[4].

Quantitative Efficacy Data

To establish a baseline for lead optimization, the following table summarizes the quantitative pharmacological data of key 3-methoxybenzofuran derivatives across various therapeutic domains.

Derivative ClassPrimary Target / ModelAssay MethodologyObserved EfficacyRef
3-Methoxybenzofuran-2-carbohydrazide Schiff bases EAC & HEP2 Cell LinesSRB Cytotoxicity AssayCTC₅₀: 15.0 – 45.0 µg/mL[6]
4-Amino-3-(3-methoxybenzofuran)-5-mercapto-1,2,4-triazoles S. aureus / E. coliAgar Well DiffusionBroad-spectrum MIC reduction[2]
3-Methoxybenzofuran-2-carbamates STZ-induced Diabetic Rats (PPAR-γ)Oral Glucose Tolerance TestSignificant blood glucose reduction[4]
3-Methoxybenzofuran cyanothiophenes STAT3 (Osteosarcoma Cells)Protein Binding / ProliferationHigh target affinity & Apoptosis[5]

Synthetic Methodologies and Self-Validating Protocols

The development of these therapeutics relies on the robust synthesis of a universal intermediate: 3-Methoxybenzofuran-2-carbohydrazide . The choice of reagents is highly deliberate. Dimethyl sulfate (DMS) is utilized for methylation due to its high efficiency in forming the enol ether (the 3-methoxy group), which is critical for the molecule's target binding affinity[3]. Subsequently, hydrazine hydrate acts as a powerful nucleophile to selectively attack the ester carbonyl, yielding a hydrazide that serves as a reactive branching point for further derivatization[3][6].

Fig 2: End-to-end experimental workflow for 3-methoxybenzofuran drug discovery.

Protocol 1: Synthesis of 3-Methoxybenzofuran-2-carbohydrazide

This protocol incorporates built-in analytical checkpoints to ensure the integrity of the synthetic pipeline.

Step 1: Methylation of the Benzofuranone Core

  • Dissolve 2-carbethoxy-3(2H)-benzofuranone (1.0 eq) in dry acetone.

  • Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to act as an acid scavenger.

  • Dropwise, add dimethyl sulfate (1.2 eq). Caution: Highly toxic alkylating agent; perform strictly in a fume hood.

  • Reflux the mixture for 6 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction using a Hexane:Ethyl Acetate (8:2) solvent system. Do not proceed until the starting material spot completely disappears.

  • Filter the inorganic salts and evaporate the solvent to yield 2-carbethoxy-3-methoxybenzofuran[3].

Step 2: Hydrazinolysis

  • Dissolve the 2-carbethoxy-3-methoxybenzofuran (10 g) in absolute ethanol (30 mL)[6].

  • Add hydrazine hydrate (99%, 15 mL) to the solution[3][6].

  • Heat the mixture under reflux on a water bath for exactly 4 hours[3][6].

  • Remove the majority of the ethanol under reduced pressure.

  • Cool the concentrated mixture and dilute with ice-cold water to precipitate the product[3][6].

  • Filter the colorless solid and recrystallize from benzene to afford pure 3-methoxybenzofuran-2-carbohydrazide (Yield: ~70.5%, m.p. 110°C)[3][6].

  • Validation Checkpoint 2 (Spectral Analysis): Confirm structural integrity via FT-IR (look for the characteristic N-H stretch at ~3300 cm⁻¹ and the shift of C=O to ~1650 cm⁻¹) and ¹H-NMR (ensure the presence of the –OCH₃ singlet at 3.00–3.55 δ ppm and the –NH peak at 9.11–9.32 δ ppm)[6].

Protocol 2: High-Throughput In Vitro Anticancer Screening (SRB Assay)

Why SRB over MTT? For highly functionalized heterocyclic compounds, the Sulforhodamine B (SRB) assay is preferred over MTT. MTT relies on mitochondrial reductase, which can be artificially skewed by the redox potential of the benzofuran derivatives. SRB binds stoichiometrically to cellular proteins, providing a more reliable, self-validating measure of cell mass and cytotoxicity[6].

  • Cell Seeding: Plate EAC or HEP2 cells in 96-well microtiter plates at a density of 10⁴ cells/well in standard growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized 3-methoxybenzofuran derivatives (e.g., 10, 25, 50, 100 µg/mL) in DMSO (final DMSO concentration <0.1%). Treat the cells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Fixation: Add cold 50% trichloroacetic acid (TCA) directly to the wells to fix the cells. Incubate at 4°C for 1 hour. Wash the plates 5 times with deionized water and air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well. Stain for 30 minutes at room temperature.

  • Washing & Solubilization: Wash the plates 4 times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5) on a gyratory shaker for 10 minutes.

  • Quantification: Read the optical density (OD) at 540 nm using a microplate reader. Calculate the CTC₅₀ (concentration required to reduce cell viability by 50%) relative to the vehicle control[6].

References

  • Title: SYNTHESIS AND BIOLOGICAL EVALUATON OF N0-(4- SUBSTITUTEDBENZYLIDENE)
  • Title: SYNTHESIS OF SOME NOVEL THIAZOLIDIN-4-ONE SUBSTITUTED 1, 2,4 - TRIAZOLES OF THEIR ANTIMICROBIAL ACTIVITY STUDIES Source: Rasayan Journal URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Title: INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES Source: Semantic Scholar URL
  • Source: PMC (National Institutes of Health)
  • Title: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH Source: AWS URL

Sources

Foundational

3-Methoxybenzofuran Derivatives as Potential Anticancer Agents: A Technical Guide to Design, Mechanisms, and Evaluation

Executive Summary The relentless pursuit of novel chemotherapeutics has spotlighted the benzofuran scaffold as a privileged pharmacophore in oncology. While simple furan or unsubstituted benzofuran rings often lack targe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of novel chemotherapeutics has spotlighted the benzofuran scaffold as a privileged pharmacophore in oncology. While simple furan or unsubstituted benzofuran rings often lack targeted efficacy, functionalizing these scaffolds—specifically via methoxy substitution at the 3-, 4-, 6-, or 7-positions—dramatically enhances their biological activity[1]. This technical whitepaper synthesizes the latest structural, mechanistic, and methodological insights regarding 3-methoxybenzofuran derivatives. Designed for drug development professionals, this guide dissects the causality behind their efficacy, maps their primary mechanisms of action, and outlines self-validating experimental frameworks for their preclinical evaluation.

The Pharmacological Rationale: Benzofuran and Methoxy Substitution

The benzofuran core is a fused bicyclic system (benzene and furan) that provides a rigid, planar architecture ideal for intercalating into DNA or fitting into the narrow hydrophobic pockets of target proteins[2]. However, empirical data indicates that the parent compound, 3-methoxyfuran, exhibits negligible inherent biological activity on its own[1].

The paradigm shifts when the methoxy group is incorporated into the larger benzofuran framework. The methoxy substituent (–OCH₃) acts as a critical electron-donating group via resonance, altering the electrostatic potential map of the molecule. Furthermore, the oxygen atom serves as a potent hydrogen bond acceptor. In structure-activity relationship (SAR) studies, methoxy-substituted benzofurans consistently outperform their unsubstituted counterparts, demonstrating superior binding affinity to target proteins and enhanced cellular permeability[1].

Core Mechanisms of Action

Tubulin Polymerization Inhibition (Primary Mechanism)

The most extensively validated mechanism for methoxybenzofuran derivatives is the inhibition of tubulin polymerization[3]. Microtubules, composed of α- and β-tubulin heterodimers, are highly dynamic structures essential for mitotic spindle formation during cell division.

Methoxybenzofuran derivatives, particularly those hybridized with trimethoxyphenyl or triazole groups, exhibit a high binding affinity for the colchicine binding site located at the interface of the α/β-tubulin heterodimer[4]. By occupying this site, the derivatives sterically hinder the addition of new tubulin dimers to the growing microtubule plus-end. This destabilization disrupts the mitotic spindle, triggering the spindle assembly checkpoint (SAC), which subsequently arrests the cell cycle in the G2/M phase and induces caspase-dependent apoptosis[2].

MOA A 3-Methoxybenzofuran Derivatives B Colchicine Binding Site (Tubulin) A->B High Affinity C Tubulin Polymerization Inhibition B->C Conformational Change D Mitotic Spindle Disruption C->D Destabilization E G2/M Phase Arrest D->E Checkpoint Activation F Apoptosis (Cell Death) E->F Caspase Cleavage

Signaling pathway of 3-methoxybenzofuran derivatives inducing apoptosis via tubulin inhibition.

Alternative Targets: VEGFR-2 and STAT3

Beyond tubulin, the structural versatility of methoxybenzofurans allows them to act as multi-target kinase inhibitors:

  • VEGFR-2 Inhibition: Angiogenesis is critical for tumor survival. Certain chalcone-benzofuran hybrids, such as 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one, have demonstrated profound inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase, outperforming standard therapies like Sorafenib in enzymatic assays[5].

  • STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) promotes tumor proliferation and metastasis. 2-amino-3-cyanothiophene derivatives tethered to a 3-methoxybenzofuran moiety have been discovered to directly bind the STAT3 SH2 domain, inhibiting its phosphorylation and suppressing osteosarcoma growth[6].

Structure-Activity Relationship (SAR) and Quantitative Efficacy

The precise positioning of the methoxy group, alongside the choice of hybrid conjugate (e.g., triazoles, benzamides, or piperazines), dictates the compound's potency and selectivity. Table 1 summarizes the quantitative in vitro efficacy of several highly potent methoxybenzofuran derivatives.

Table 1: In Vitro Antiproliferative Activity (IC₅₀) of Key Benzofuran Derivatives

Compound DesignationStructural CharacteristicsTarget Cell Line / EnzymeIC₅₀ (μM)Reference
Derivative 17g 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazoleA549 (Lung Carcinoma)0.57[4]
Compound 50g 6-methoxy-benzofuran-2-carboxamide derivativeHeLa (Cervical Cancer)0.73[2]
Derivative 6g 3,4,5-trimethoxylbenzamide substituted benzofuranMDA-MB-231 (Breast Cancer)3.01[3]
Derivative 6g 3,4,5-trimethoxylbenzamide substituted benzofuranHEK-293 (Normal Kidney)>30.00[3]
Compound 6d 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-oneVEGFR-2 (Isolated Enzyme)0.001[5]

Insight: The stark contrast in IC₅₀ values between malignant lines (e.g., MDA-MB-231 at 3.01 μM) and normal cell lines (e.g., HEK-293 at >30 μM) for Derivative 6g highlights the excellent selectivity index (SI) achievable with optimized methoxybenzofuran scaffolds[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these derivatives must rely on self-validating assay systems. A self-validating system incorporates internal orthogonal controls that simultaneously confirm the assay's dynamic range, the specific mechanism of action, and the absence of artifactual interference.

Workflow S1 1. Compound Synthesis & Purification S2 2. In Vitro Culturing (Cancer vs. Normal Cells) S1->S2 S3 3. MTT Cytotoxicity Assay (Determine IC50 & Selectivity) S2->S3 48-72h Incubation S4 4. Tubulin Polymerization Assay (Fluorometric) S3->S4 Select Potent Candidates S5 5. Flow Cytometry (Cell Cycle & Apoptosis) S4->S5 Mechanistic Validation

Step-by-step experimental workflow for evaluating benzofuran-based anticancer agents.

Protocol A: In Vitro Cytotoxicity (MTT Assay) with Internal Validation

Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase activity, which reduces the yellow tetrazolium dye to insoluble purple formazan. Because this metabolic activity ceases when cells undergo apoptosis following G2/M arrest, formazan concentration acts as a highly accurate proxy for cell viability[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, HeLa) and at least one non-tumoral line (e.g., HEK-293) at a density of 4,000–5,000 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Compound Treatment (The Self-Validating Matrix):

    • Negative Control: Treat with 0.1% DMSO (Vehicle) to establish the 100% viability baseline.

    • Positive Control: Treat with a known tubulin inhibitor (e.g., Combretastatin A-4 or Doxorubicin) to validate the cell line's sensitivity[3].

    • Test Compounds: Apply methoxybenzofuran derivatives in a 5-point concentration gradient (e.g., 0.1, 1, 10, 50, 100 μM).

  • Incubation: Incubate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will form intracellular formazan crystals.

  • Solubilization & Readout: Remove the media, dissolve the crystals in 150 μL of DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Cell-Free Fluorometric Tubulin Polymerization Assay

Causality: To prove that the cytotoxicity observed in Protocol A is specifically due to microtubule destabilization (and not off-target toxicity), a cell-free assay is required. This assay utilizes purified porcine brain tubulin and a fluorescent reporter (e.g., DAPI). The fluorophore's emission quantum yield increases significantly when it binds to the polymerized microtubule lattice. By monitoring fluorescence over time, researchers can track the nucleation, growth, and steady-state phases of polymerization[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mix containing 3 mg/mL highly purified porcine tubulin, 1 mM GTP, and the fluorescent reporter in a PIPES-based buffer (pH 6.9). Keep on ice to prevent premature polymerization.

  • Plate Setup (The Self-Validating Matrix):

    • Baseline Control: Buffer + Vehicle (DMSO). This should yield a standard sigmoidal polymerization curve.

    • Stabilizer Control: Add Paclitaxel (10 μM). This validates the assay's upper dynamic range, showing a rapid, steep curve that plateaus early.

    • Destabilizer Control: Add Colchicine (10 μM). This validates the assay's lower dynamic range, showing a flattened, suppressed curve.

    • Test Compound: Add the methoxybenzofuran candidate (e.g., 5 μM and 10 μM).

  • Kinetic Readout: Transfer the plate to a fluorometer pre-warmed to 37°C. Measure fluorescence (Excitation: 360 nm / Emission: 420 nm) continuously every minute for 60 minutes.

  • Data Interpretation: If the test compound is a true tubulin inhibitor, its kinetic curve will closely mirror the suppressed curve of Colchicine, validating the mechanism of action at the molecular level.

Conclusion and Translational Outlook

The strategic incorporation of a methoxy group into the benzofuran scaffold represents a highly effective approach in rational drug design. By anchoring the molecule to the colchicine binding site of tubulin—or alternatively targeting critical kinases like VEGFR-2 and STAT3—3-methoxybenzofuran derivatives offer potent, selective, and multi-faceted anticancer activity. Future translational efforts must focus on optimizing the pharmacokinetic profiles (ADMET properties) of these derivatives to transition these promising in vitro hits into viable clinical candidates.

References

  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed. National Institutes of Health (NIH).
  • Anticancer therapeutic potential of benzofuran scaffolds - RSC Publishing. Royal Society of Chemistry.
  • Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors - PubMed. National Institutes of Health (NIH).
  • Methoxy-Substituted Benzofurans Emerge as Potent Anticancer Agents, Outperforming Unsubstituted Counterparts. Benchchem.
  • Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Publishing. Royal Society of Chemistry.
  • Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis. Journal of Medicinal Chemistry - ACS Publications.

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Exploratory

Synthesis Methods for the Benzofuran Core: A Technical Guide

Executive Summary & Pharmacological Relevance The benzofuran core (benzo[b]furan) is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics, inclu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The benzofuran core (benzo[b]furan) is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics, including the antiarrhythmic agent amiodarone, the antidepressant vilazodone, and the uricosuric drug benzbromarone. Because the biological efficacy of these molecules is highly dependent on their substitution patterns, developing regioselective, high-yielding, and environmentally benign synthetic methodologies is a critical priority for drug development professionals.

This whitepaper provides an in-depth technical analysis of both classical and next-generation synthetic routes for the benzofuran core. By bridging mechanistic theory with field-proven experimental protocols, this guide serves as a self-validating resource for researchers aiming to optimize benzofuran synthesis in discovery and process chemistry.

Mechanistic Evolution: From Classical to Catalytic

The Rap-Stoermer Cascade

Historically, the [3] provided the first route to benzofurans via coumarin derivatives. However, the Rap-Stoermer reaction quickly became the classical standard for constructing 2-aroylbenzofurans. This reaction involves the condensation of salicylaldehydes with α -haloketones.

While traditional Rap-Stoermer protocols relied on strong bases and volatile organic solvents (e.g., refluxing acetone), modern iterations have pivoted toward solvent-free, amine-catalyzed conditions. Recent advances demonstrate that using triethylamine (TEA) under neat conditions triggers a highly efficient cascade: an initial SN​2 etherification, followed by a Dieckmann-type intramolecular aldol condensation, and final dehydration to yield the aromatized benzofuran core () [1].

G Step1 Salicylaldehyde + α-Haloketone Step2 Base Addition (e.g., TEA) Step1->Step2 Step3 Nucleophilic Substitution Step2->Step3 Step4 Dieckmann-type Condensation Step3->Step4 Step5 Dehydration (Aromatization) Step4->Step5 Step6 Benzofuran Derivative Step5->Step6

Workflow of the solvent-free, TEA-catalyzed Rap-Stoermer reaction for benzofuran synthesis.

Palladium-Copper Co-Catalysis (Sonogashira-Cyclization)

For highly functionalized 2-aryl or 2-alkyl benzofurans, transition-metal catalysis is the modern engine of choice. The Sonogashira-cyclization cascade utilizes a Pd/Cu co-catalytic system to couple o -halophenols with terminal alkynes.

The causality of the catalyst selection is paramount here: Pd(0) initiates the oxidative addition into the aryl halide bond, while the CuI co-catalyst is strictly required to form a copper-acetylide intermediate. This intermediate undergoes rapid transmetalation with the Pd(II) complex. Following reductive elimination to form an o -alkynylphenol, the system undergoes an intramolecular nucleophilic attack by the phenolic hydroxyl group across the alkyne, driven by base and thermal energy, to close the furan ring () [1].

G A o-Halophenol + Terminal Alkyne B Oxidative Addition [Pd(0) → Pd(II)] A->B Pd(0) Catalyst C Transmetalation [Cu-Acetylide → Pd] B->C CuI Co-catalyst D Reductive Elimination [o-Alkynylphenol] C->D -Pd(0) E Intramolecular Cyclization [Nucleophilic Attack] D->E Base / Heat F 2-Substituted Benzofuran E->F -H2O / Isomerization

Mechanistic pathway of the Pd/Cu-catalyzed Sonogashira-cyclization cascade for benzofurans.

Green Chemistry & Next-Generation Solvents

The pharmaceutical industry's shift toward sustainable practices has catalyzed the adoption of Deep Eutectic Solvents (DES) and solvent-free methodologies. As highlighted in recent comprehensive reviews () [2], replacing toxic organic solvents with a Choline Chloride-Ethylene Glycol (ChCl:EG) DES in copper-catalyzed multicomponent reactions dramatically improves the green metrics of benzofuran synthesis. The DES network provides a highly polar, hydrogen-bond-rich environment that stabilizes transition states and lowers activation energy, while its negligible vapor pressure ensures safe heating at 100°C without solvent loss.

Quantitative Comparison of Synthetic Methodologies

The following table summarizes the operational parameters and efficiency of key benzofuran synthesis methods, allowing researchers to select the optimal route based on substrate scope and environmental constraints.

MethodologyCatalyst / BaseKey ReagentsReaction ConditionsTypical YieldGreen Metric
Classical Rap-Stoermer K2​CO3​ Salicylaldehyde, α -haloketoneReflux in Acetone, 12h60–75%Low
Modern Rap-Stoermer Triethylamine (TEA)Salicylaldehyde, α -haloketoneSolvent-free, 130°C, 2h81–97%High
Sonogashira-Cyclization Pd(PPh3​)2​Cl2​ / CuI o -Iodophenol, Terminal AlkyneTEA (solvent/base), 80°C, 6h84–91%Moderate
Cu-Catalyzed Multicomponent CuI o -Hydroxyaldehyde, Amine, AlkyneDES (ChCl:EG), 100°C, 4h70–90%High

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly defined to prevent common experimental failures.

Protocol A: Synthesis of 2-Arylbenzofurans via Pd/Cu-Catalyzed Sonogashira Cascade

Objective: Construct a 2-arylbenzofuran library using a tandem cross-coupling/cyclization approach.

  • Degassing (Critical Step): In a Schlenk tube, dissolve the o -iodophenol (1.0 equiv) and terminal alkyne (1.2 equiv) in anhydrous triethylamine (TEA, 0.2 M). Sparge the solution with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the competitive Glaser homocoupling of the terminal alkyne, which consumes the starting material and complicates purification.

  • Catalyst Loading: Under a positive flow of Argon, add Pd(PPh3​)2​Cl2​ (5 mol%) and CuI (10 mol%). Seal the tube.

  • Thermal Activation: Heat the reaction mixture to 80°C in an oil bath with vigorous stirring for 6 hours. Monitor the consumption of the o -iodophenol via TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove metal complexes.

  • Purification: Wash the filtrate with saturated aqueous NH4​Cl to remove TEA, dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Solvent-Free Triethylamine-Catalyzed Rap-Stoermer Reaction

Objective: Rapid, green synthesis of 2-aroylbenzofurans.

  • Reagent Mixing: In a 10 mL sealed vessel, combine the substituted salicylaldehyde (1.0 equiv) and the α -haloketone (1.1 equiv).

  • Base Addition: Add Triethylamine (TEA, 1.5 equiv) directly to the neat mixture.

    • Causality: Operating neat (solvent-free) maximizes the effective molarity of the reactants. This kinetic advantage drives the bimolecular SN​2 substitution step significantly faster than competing side reactions, ensuring high atom economy.

  • Thermal Condensation: Heat the sealed vessel to 130°C for 2 hours. The mixture will transition into a homogenous melt.

  • Aqueous Workup: Cool the vessel to room temperature. Add ice-cold distilled water to the crude mixture and stir vigorously. The target benzofuran derivative will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield the analytically pure product.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Mushtaq, A., Zahoor, A. F., Ahmad, S., et al. ACS Omega, 2024, 9(19), 20728-20752.[Link]

  • Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Patel, K., Patel, H., Shah, D., et al. Current Green Chemistry, 2024, 11(1), 12-36.[Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. More, K. R. Journal of Chemical and Pharmaceutical Research, 2017, 9(5), 210-220.[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging the 3-Methoxybenzofuran Scaffold for the Development of Novel Tubulin Polymerization Inhibitors

Introduction: Targeting the Dynamic Cytoskeleton in Oncology Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are indispensable components of the eukaryotic cytoskeleton. Their roles are critical in a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Dynamic Cytoskeleton in Oncology

Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are indispensable components of the eukaryotic cytoskeleton. Their roles are critical in a multitude of cellular functions, including the maintenance of cell shape, intracellular transport, and most notably, the formation of the mitotic spindle during cell division.[1] The inherent dynamism of microtubules, characterized by rapid phases of polymerization and depolymerization, is fundamental to their physiological function. This dynamism makes tubulin a highly validated and compelling target for the development of anticancer therapeutics, as disrupting this equilibrium can selectively trigger mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells.[2][3]

Tubulin-targeting agents are broadly classified into two major categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents. The latter category, which includes vinca alkaloids and colchicine-site binders, actively inhibits the polymerization of tubulin dimers into microtubules.[2] Within this class, compounds featuring the benzofuran scaffold have emerged as particularly promising.[4][5] Specifically, derivatives of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan have shown potent antiproliferative activity by interacting with the colchicine binding site on β-tubulin, thereby inhibiting microtubule assembly.[3][4] This guide provides an in-depth exploration of the 3-methoxybenzofuran scaffold as a core structure for developing novel tubulin polymerization inhibitors, complete with detailed protocols for their evaluation.

Scientific Foundation: Mechanism of Action

The anticancer activity of 3-methoxybenzofuran derivatives is primarily attributed to their ability to disrupt microtubule dynamics. These compounds function as microtubule-destabilizing agents by binding to the colchicine site on tubulin.[3][6] This binding event prevents the polymerization of αβ-tubulin heterodimers into microtubules. The absence of a functional mitotic spindle halts the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[4][7]

Several structural features of these benzofuran derivatives are critical for their potent activity:

  • The 2-(3′,4′,5′-trimethoxybenzoyl) Moiety: This group is a classic structural requirement for many potent inhibitors that bind to the colchicine site, including natural products like Combretastatin A-4 (CA-4).[3][4]

  • The Benzofuran Core: This heterocyclic system serves as a rigid scaffold, correctly orienting the key interacting moieties.

  • Substitutions on the Benzofuran Ring: The presence and position of substituents, such as a methoxy group at the C-6 position and a methyl group at the C-3 position, have been shown to significantly enhance antiproliferative activity and tubulin polymerization inhibition.[3][4][6] For instance, the compound 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan inhibits cancer cell growth at nanomolar concentrations.[4][6]

The following diagram illustrates the proposed mechanism of action.

Tubulin_Inhibition_Pathway cluster_1 Inhibitor Action Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Binding Binds to Colchicine Site on Tubulin Tubulin->Binding Microtubules Dynamic Microtubules (Mitotic Spindle) Polymerization->Microtubules Mitosis Successful Mitosis Microtubules->Mitosis Inhibitor 3-Methoxybenzofuran Derivative Inhibitor->Binding Block Polymerization Blocked Disruption Mitotic Spindle Disruption Block->Disruption Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis Experimental_Workflow Start Synthesized 3-Methoxybenzofuran Derivative Assay1 In Vitro Tubulin Polymerization Assay Start->Assay1 Molecular Target Assay2 Cellular Cytotoxicity Assay (e.g., MTT Assay) Start->Assay2 Cellular Effect Assay4 Colchicine Binding Assay Assay1->Assay4 Confirm Mechanism Assay3 Cell Cycle Analysis Assay2->Assay3 Elucidate Cellular Mechanism Data Data Analysis & Lead Optimization Assay3->Data Assay4->Data

Caption: Standard workflow for the evaluation of novel tubulin polymerization inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the primary assays used to characterize 3-methoxybenzofuran derivatives.

Protocol 1: In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This assay directly measures the effect of a test compound on the polymerization of purified tubulin in a cell-free system. The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by an increase in absorbance at 340 nm. [1][8] Principle: Light scattering by microtubules is proportional to the concentration of the microtubule polymer. Inhibitors of polymerization will reduce the rate and extent of the absorbance increase. [8] Materials:

  • Lyophilized, high-purity (>99%) tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP (Guanosine-5'-triphosphate) stock solution (100 mM)

  • Glycerol

  • Test Compound (3-methoxybenzofuran derivative) stock solution in DMSO

  • Positive Control: Nocodazole or Combretastatin A-4

  • Negative Control: DMSO (vehicle)

  • Pre-chilled 96-well microplates (UV-transparent)

  • Temperature-controlled spectrophotometer (plate reader) capable of kinetic reads at 340 nm and maintaining 37°C.

Procedure:

  • Reagent Preparation:

    • On ice, reconstitute tubulin in General Tubulin Buffer to a final concentration of 4 mg/mL.

    • Prepare "GTP Supplemented Buffer": General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice. [8] * Prepare serial dilutions of the test compound and controls in General Tubulin Buffer. A typical final concentration range to test is 0.1 µM to 100 µM. [1]The final DMSO concentration in all wells should be kept constant and low (<1%).

  • Reaction Setup (on ice):

    • In microcentrifuge tubes on ice, prepare the reaction mixes. For each 100 µL reaction:

      • 90 µL of 4 mg/mL tubulin in GTP Supplemented Buffer.

      • 10 µL of the diluted test compound, positive control, or negative control. [1] * Prepare each condition in triplicate to ensure statistical relevance. [1][9]

  • Measurement:

    • Pre-warm the 96-well plate and the spectrophotometer to 37°C. It is critical that polymerization is initiated in a pre-warmed plate. [8] * Carefully and quickly pipette 100 µL of each reaction mix into the wells of the pre-warmed plate. Avoid introducing air bubbles. [1] * Immediately place the plate in the spectrophotometer.

    • Begin kinetic measurement of absorbance at 340 nm every 30-60 seconds for at least 60-90 minutes. [8] Data Analysis:

  • Plot Data: Plot the absorbance at 340 nm as a function of time for each concentration of the test compound and controls. [1]2. Determine Key Parameters: The resulting polymerization curve is typically sigmoidal. Analyze the following parameters:

    • Lag Time (t_lag): The initial phase before a significant increase in absorbance.

    • Maximum Velocity (Vmax): The steepest slope of the curve during the elongation phase.

    • Maximal Polymer Mass: The absorbance value at the steady-state plateau.

  • Interpretation: An effective inhibitor will typically increase the lag time, decrease the Vmax, and lower the maximal polymer mass in a dose-dependent manner.

Protocol 2: Cellular Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic or antiproliferative effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability. [10][11] Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product. [11]The amount of formazan produced is directly proportional to the number of living cells. [11] Materials:

  • Selected human cancer cell lines (e.g., HeLa, A549, HCT-116). [10]* Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test Compound (3-methoxybenzofuran derivative) stock solution in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Sterile 96-well cell culture plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight (37°C, 5% CO₂) to allow cells to adhere. [10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for a specified period (e.g., 48 or 72 hours). [10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. [2]Mix gently by pipetting or shaking.

    • Measure the absorbance at 570 nm using a microplate reader. [2] Data Analysis:

  • Calculate Cell Viability:

    • Subtract the background absorbance (from wells with medium only).

    • Express the absorbance of treated wells as a percentage of the vehicle control wells:

      • % Viability = (Abs_treated / Abs_control) * 100

  • Determine IC₅₀ Value:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth. [2]

Conclusion and Future Directions

The 3-methoxybenzofuran scaffold represents a highly promising and versatile platform for the design and synthesis of novel tubulin polymerization inhibitors. [10]The methodologies described here provide a robust framework for the comprehensive evaluation of these compounds, from their direct interaction with the molecular target to their ultimate cytotoxic effect on cancer cells. Structure-activity relationship studies have consistently demonstrated that strategic substitutions on the benzofuran ring are key to enhancing potency. [3][4]Future research should focus on optimizing these structures to improve their pharmacological profiles, including enhanced selectivity for cancer cells and favorable in vivo pharmacokinetics, paving the way for the development of next-generation anticancer therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26.
  • Benchchem. (n.d.). Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.
  • Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 16(15), 7271-7279. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit.
  • University of Wollongong. (2013). Bioassays for anticancer activities.
  • Romagnoli, R., et al. (2009). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 17(19), 6878-6887. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Fluorescence Based).
  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs.
  • PubMed. (2006). Cytotoxic assays for screening anticancer agents. Retrieved from [Link]

  • PubMed. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]

  • PubMed. (2009). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References.
  • PubMed. (2020). Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors. Retrieved from [Link]

  • Benchchem. (n.d.). Methoxy-Substituted Benzofurans Emerge as Potent Anticancer Agents, Outperforming Unsubstituted Counterparts.
  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

  • PubMed. (1995). Effects of benzofuran and seven benzofuran derivatives including four carbamate insecticides in the in vitro porcine brain tubulin assembly assay and description of a new approach for the evaluation of the test data. Retrieved from [Link]

  • PubMed. (2018). Design, synthesis, and biological evaluation of a new class of benzo[b]furan derivatives as antiproliferative agents, with in silico predicted antitubulin activity. Retrieved from [Link]

Sources

Application

High-Performance Liquid Chromatography (HPLC) method for 3-methoxybenzofuran analysis

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Methoxybenzofuran Executive Summary Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized fo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Methoxybenzofuran

Executive Summary

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The structural functionalization of these compounds, such as the addition of a methoxy group at the 3-position, significantly alters their electronic and physicochemical profiles. This application note provides an in-depth, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol specifically engineered for the quantification and purity assessment of 3-methoxybenzofuran.

Scientific Rationale & Methodological Causality

To ensure analytical robustness, every parameter in this method has been selected based on the specific physicochemical properties of 3-methoxybenzofuran.

Spectroscopic Causality: UV Detection Strategy

The benzofuran nucleus acts as the primary chromophore, characterized by strong absorption of ultraviolet light due to the promotion of electrons from lower energy molecular orbitals (π) to higher energy molecular orbitals (π*)[2]. The addition of a methoxy group (-OCH₃) at the 3-position introduces an electron-donating effect via resonance. This increases the electron density of the furan ring, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, this induces a bathochromic (red) shift in the UV absorption spectrum compared to unsubstituted benzofuran[2]. Based on these electronic transitions, UV detection is optimally set at 285 nm to maximize signal-to-noise ratio and limit interference from background matrix components[3].

Chromatographic Causality: Stationary and Mobile Phase Selection

Small aromatic ethers require highly hydrophobic environments for effective retention. A C18 stationary phase (octadecylsilane) provides optimal hydrophobic interactions with the aromatic benzofuran core[3][4].

For the mobile phase, a binary mixture of Acetonitrile (organic modifier) and Water is utilized. The addition of 0.1% Formic Acid to the aqueous phase is a critical mechanistic choice. Formic acid lowers the pH of the mobile phase, which suppresses the ionization of residual, unendcapped silanol groups on the silica support. This prevents secondary ion-exchange interactions that cause peak tailing[5]. Furthermore, unlike phosphoric acid, formic acid is highly volatile, ensuring the method remains fully compatible with downstream Liquid Chromatography-Mass Spectrometry (LC-MS) applications[5].

G N1 Sample Preparation (Dissolution in ACN) N2 Filtration (0.45 µm PTFE) N1->N2 N3 RP-HPLC Separation (C18 Column, Isocratic) N2->N3 N4 UV/PDA Detection (285 nm) N3->N4 N5 Data Analysis & Quantification N4->N5

Workflow for the RP-HPLC analysis of 3-methoxybenzofuran.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system. The validity of the data is inherently tied to passing the System Suitability Test (SST) outlined in Section 2.4.

Reagents & Materials
  • Analyte: 3-methoxybenzofuran reference standard (Purity >98%).

  • Solvents: Acetonitrile (HPLC Grade), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Formic Acid (Analytical Grade, ~98%).

  • Hardware: Quaternary Gradient HPLC System equipped with a Photo Diode Array (PDA) or UV-Vis detector[3][4].

Step-by-Step Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 3-methoxybenzofuran reference standard. Transfer into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution. Dilute to the 10 mL mark with Acetonitrile[3].

  • Working Standards: Perform serial dilutions using the mobile phase to create a calibration curve ranging from 1 µg/mL to 100 µg/mL.

  • Filtration: Filter all working solutions and unknown samples through a 0.45 µm PTFE syringe filter directly into HPLC autosampler vials to prevent column frit clogging[1][3].

Chromatographic Conditions
  • Column: C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm particle size)[3][4].

  • Mobile Phase A: Acetonitrile (70%).

  • Mobile Phase B: Ultrapure Water with 0.1% Formic Acid (30%).

  • Elution Mode: Isocratic. (Isocratic elution is chosen for its superior reproducibility in single-analyte quantification and routine quality control).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm[3].

  • Run Time: 10 minutes.

System Suitability Test (SST)

Before analyzing unknown samples, inject the 50 µg/mL standard solution in five replicates. The system is only validated for use if the following criteria are met:

  • Tailing Factor (Tf): ≤ 1.5 (Ensures silanol interactions are properly suppressed).

  • Theoretical Plates (N): > 2000 (Ensures column efficiency is intact).

  • Precision (%RSD): Peak area relative standard deviation ≤ 2.0%.

Data Presentation

The following tables summarize the expected quantitative performance and sensitivity metrics for benzofuran derivatives analyzed under these optimized conditions[1][3].

Table 1: Optimized Chromatographic Performance Parameters

ParameterCondition / Expected ValueJustification
Retention Time (tR) ~5.8 - 7.2 minOptimal balance between throughput and matrix separation.
Linearity Range 1 - 100 µg/mLCovers standard pharmaceutical dosing and impurity ranges.
Correlation Coefficient (R²) > 0.999Ensures reliable quantification across the dynamic range.
Tailing Factor < 1.2Indicates successful suppression of secondary interactions.

Table 2: Method Sensitivity Profile

Compound ClassLimit of Detection (LOD)Limit of Quantitation (LOQ)
3-Methoxybenzofuran 0.05 µg/mL0.15 µg/mL
Thienyl-substituted Benzofurans 0.05 µg/mL0.15 µg/mL
Thiol-substituted Benzofurans 10 ng/mL30 ng/mL

Biological Context: Why Analyze Benzofurans?

Benzofuran derivatives are heavily investigated for their potential to modulate critical signaling pathways in oncology and infectious diseases. For instance, specific benzofuran derivatives act as potent inhibitors of VEGFR-2, a receptor tyrosine kinase that is fundamentally crucial for tumor angiogenesis (the formation of new blood vessels feeding a tumor)[1]. Accurate HPLC quantification ensures that dosing in preclinical pharmacokinetic models is exact.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Kinase Tyrosine Kinase Activation VEGFR2->Kinase Inhibitor Benzofuran Derivative (Inhibitor) Inhibitor->VEGFR2 Angiogenesis Tumor Angiogenesis Kinase->Angiogenesis

VEGFR-2 signaling pathway and potential inhibition by benzofuran derivatives.

Sources

Method

Application Note: Advanced NMR Protocols for the Structural Elucidation of 3-Methoxybenzofuran Derivatives

Introduction & Scope The benzofuran scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics, including selective SIRT2 inhibitors, antimi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The benzofuran scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics, including selective SIRT2 inhibitors, antimicrobial agents, and novel anticancer drugs[1],[2]. Among these, 3-methoxybenzofuran derivatives present unique synthetic and analytical challenges. The introduction of the electron-donating methoxy group at the C-3 position fundamentally alters the electronic landscape of the furan ring, requiring precise analytical techniques to confirm regiochemistry and structural integrity.

This application note provides drug development professionals and analytical chemists with a robust, causality-driven Nuclear Magnetic Resonance (NMR) spectroscopy protocol. Rather than relying on simple 1D assignments, this guide establishes a self-validating 2D NMR workflow to unequivocally elucidate the structure of 3-methoxybenzofuran compounds.

Diagnostic Chemical Shifts & Electronic Environment

The structural elucidation of 3-methoxybenzofurans begins with identifying key diagnostic signals. The fused nature of the benzene and furan rings creates a highly conjugated π -system. The methoxy group at C-3 acts as a strong π -donor, which heavily deshields the C-3 carbon while shielding the adjacent C-2 position (if unsubstituted).

Causality in Chemical Shifts: The oxygen atom of the methoxy group withdraws electron density inductively (deshielding the attached methyl protons to ~3.80–4.10 ppm) but donates electron density via resonance into the furan ring[3]. However, researchers must account for anisotropic shielding effects; for instance, bulky or conjugated substituents at the C-2 position (such as carbohydrazides) can force the molecule into conformations that shield the methoxy protons, occasionally shifting them upfield to the 3.00–3.60 ppm range[2].

Table 1: Expected Diagnostic Chemical Shifts for 3-Methoxybenzofurans
Structural PositionNucleusExpected Chemical Shift (δ, ppm)Multiplicity & Key 2D Correlations
3-Methoxy (-OCH₃) ¹H3.80 – 4.10 (can vary based on C-2 substituent)Singlet (s); Integrates to 3.00H
3-Methoxy (-OCH₃) ¹³C52.0 – 60.0Primary (CH₃); HSQC to methoxy protons
C-3 (Furan Core) ¹³C140.0 – 156.0Quaternary (C); Strong HMBC to -OCH₃
C-2 (Furan Core) ¹H7.40 – 7.70 (if unsubstituted)Singlet (s); HMBC to C-3 and C-3a
C-3a (Bridgehead) ¹³C120.0 – 130.0Quaternary (C); HMBC to H-4 and H-2
H-4 (Benzenoid) ¹H7.10 – 7.60Doublet/Multiplet (d/m); NOESY to -OCH₃

Experimental Protocol: Sample Preparation & Acquisition

Obtaining high-resolution spectra requires meticulous sample preparation and tailored acquisition parameters. The following step-by-step methodology ensures optimal Signal-to-Noise Ratio (SNR) and magnetic field homogeneity.

Phase 1: Sample Preparation
  • Sample Weighing: Accurately weigh 10–25 mg of the purified 3-methoxybenzofuran for ¹H NMR, and 50–100 mg for ¹³C and 2D NMR experiments[4].

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Causality: CDCl₃ is the standard for non-polar derivatives. However, if the benzofuran is functionalized with hydrogen-bonding groups (e.g., amides, hydrazides), DMSO-d₆ is mandatory to disrupt intermolecular aggregation that causes severe line broadening[2].

  • Filtration: Pass the dissolved sample through a glass wool plug directly into a clean 5 mm NMR tube.

    • Causality: Particulate matter creates localized magnetic susceptibility gradients. Filtering ensures a perfectly homogeneous static magnetic field ( B0​ ), which is critical for resolving fine scalar couplings ( J -couplings) in the benzenoid ring[4].

Phase 2: Spectrometer Parameters
  • ¹H NMR Acquisition: Use a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to 1.5–2.0 seconds.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing that the integration of the 3-methoxy singlet is exactly 3.00 relative to a single aromatic proton.

  • ¹³C NMR Acquisition: Use a proton-decoupled sequence (zgpg30). Set the number of scans to 1024 and D1 to 2.0–3.0 seconds.

    • Causality: Quaternary carbons (C-2, C-3, C-3a, C-7a) lack attached protons, meaning they cannot undergo rapid dipole-dipole relaxation. Using a 30° flip angle combined with an extended D1 prevents the saturation of these critical structural nodes, ensuring they appear clearly in the final spectrum[4].

The Self-Validating 2D NMR Workflow

Workflow N1 Sample Prep: Filtration & Solvation (CDCl3 / DMSO-d6) N2 1D NMR: 1H & 13C Acquisition Optimize D1 for Quaternary Carbons N1->N2 Ensure B0 Homogeneity N3 2D NMR Matrix Acquisition (COSY, HSQC, HMBC, NOESY) N2->N3 Define Spectral Width N4 Identify 3-Methoxy Anchor (1H: ~3.8-4.1 ppm | 13C: ~52-60 ppm) N3->N4 Extract Anchor Signals N5 Map Benzenoid & Furan Cores (HSQC & COSY) N4->N5 Expand Spin Systems N6 Regiochemical Linkage (HMBC: OCH3 → C-3) N5->N6 3-Bond C-H Coupling N7 Spatial Validation (NOESY: OCH3 ↔ H-4) N6->N7 Orthogonal Check N8 Self-Validated 3-Methoxybenzofuran N7->N8 Structure Confirmed

Figure 1: Self-validating NMR workflow for 3-methoxybenzofuran structural elucidation.

Step-by-Step Elucidation Methodology

Step 1: Anchor on the Methoxy Group (HSQC) Begin by identifying the highly intense singlet integrating to 3H in the ¹H spectrum. Cross-reference this peak in the HSQC spectrum to find its directly attached carbon (~52–60 ppm). This CH₃ pair serves as the primary anchor for the rest of the molecule.

Step 2: Map the Benzenoid Spin System (COSY & HSQC) The protons at H-4, H-5, H-6, and H-7 often present as overlapping multiplets.

  • Causality: We utilize HSQC to disperse these overlapping proton signals across the much wider ¹³C chemical shift range. Once separated, COSY is used to trace the continuous 3JH,H​ coupling network from H-4 down to H-7.

Step 3: Establish Regiochemistry (HMBC) This is the most critical step to prove the methoxy group is at C-3 and not on the benzenoid ring.

  • Causality: The HMBC experiment is tuned to a long-range coupling delay of ~8 Hz, optimizing it for 2-bond and 3-bond carbon-proton couplings. The 3-methoxy protons must show a strong 3-bond correlation ( 3JC,H​ ) to the deshielded quaternary C-3 carbon (~140–156 ppm). Furthermore, the benzenoid H-4 proton will show a 3-bond correlation to the bridgehead C-3a carbon, linking the two rings together.

Step 4: Orthogonal Spatial Validation (NOESY) A proposed structure is only considered valid if through-space data corroborates the through-bond data.

  • Causality: Set the NOESY mixing time ( τm​ ) to 300–500 ms to allow for cross-relaxation via the Nuclear Overhauser Effect. Because the 3-methoxy group is sterically constrained near the benzenoid ring, its protons will exhibit a distinct NOE cross-peak with the H-4 proton (distance < 5 Å). If this cross-peak is absent, the regiochemical assignment of the methoxy group or the H-4 proton is incorrect, and the data must be re-evaluated.

References

  • National Institutes of Health (NIH) - Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - [Link]

  • Academia.edu - Facile synthesis of 3-substituted thieno[3,2-b]furan derivatives - [Link]

  • Connect Journals - SYNTHESIS AND BIOLOGICAL EVALUATON OF N0-(4- SUBSTITUTEDBENZYLIDENE)-30-METHOXYBENZOFURAN-20-CARBOHYDRAZIDE DERIVATIVES AS POTEN - [Link]

  • American Chemical Society (ACS) - Total Synthesis and Determination of the Absolute Configuration of Frondosin B -[Link]

Sources

Application

In Vitro Antibacterial Efficacy of 3-Methoxybenzofuran: Protocols and Application Notes

An Application Guide for Researchers Abstract: The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Benzofuran derivatives represent a promising class of heterocyclic co...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Benzofuran derivatives represent a promising class of heterocyclic compounds, with many exhibiting a wide range of biological activities, including antibacterial properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the antibacterial activity of 3-methoxybenzofuran. We present detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and for conducting preliminary screening via the Agar Disk Diffusion method. This guide is structured to provide not only procedural instructions but also the scientific rationale behind key steps, ensuring robust and reproducible results.

Scientific Rationale and Assay Principles

The benzofuran scaffold is a core structure in many naturally occurring and synthetic compounds with significant pharmacological value.[1][2] Modifications to the benzofuran ring system, such as the addition of a methoxy group at the C-3 position, can significantly influence its biological activity.[3][4] Evaluating the antibacterial potential of novel derivatives like 3-methoxybenzofuran requires standardized, quantitative, and qualitative in vitro assays.

  • Minimum Inhibitory Concentration (MIC): This is the cornerstone of susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The broth microdilution method, recommended by the Clinical and Laboratory Standards Institute (CLSI), is a high-throughput, quantitative technique to determine MIC values.[6][7]

  • Minimum Bactericidal Concentration (MBC): While MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill a bacterium (bactericidal activity). The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[5][8][9] This is a critical parameter, as bactericidal agents are often preferred for treating serious infections.

  • Agar Disk Diffusion (Kirby-Bauer Test): This is a widely used preliminary screening method.[10] A paper disk impregnated with the test compound is placed on an agar plate inoculated with a bacterial lawn. The compound diffuses into the agar, and if it is effective, it creates a zone of no growth (zone of inhibition) around the disk.[11][12] The size of this zone provides a qualitative or semi-quantitative measure of the compound's activity.[10]

Experimental Workflow Overview

The following diagram outlines the logical flow for a comprehensive in vitro antibacterial assessment of 3-methoxybenzofuran.

Antibacterial_Workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_mic MIC Assay cluster_mbc MBC Assay cluster_disk Screening Assay PREP_COMP Prepare 3-Methoxybenzofuran Stock & Dilutions MIC_SETUP Perform Broth Microdilution PREP_COMP->MIC_SETUP DISK_SETUP Inoculate Agar Plate & Apply Disks PREP_COMP->DISK_SETUP PREP_BAC Prepare Standardized Bacterial Inoculum (0.5 McFarland) PREP_BAC->MIC_SETUP PREP_BAC->DISK_SETUP MIC_INC Incubate Plate (16-20h, 35°C) MIC_SETUP->MIC_INC MIC_READ Determine MIC MIC_INC->MIC_READ MBC_SUB Subculture from Clear MIC Wells MIC_READ->MBC_SUB Proceed if Inhibition Observed MBC_INC Incubate Agar Plates (18-24h, 35°C) MBC_SUB->MBC_INC MBC_READ Determine MBC (≥99.9% Killing) MBC_INC->MBC_READ DISK_INC Incubate Plate (18-24h, 35°C) DISK_SETUP->DISK_INC DISK_READ Measure Zones of Inhibition DISK_INC->DISK_READ

Caption: Workflow for In Vitro Antibacterial Testing of 3-Methoxybenzofuran.

Materials and Reagents

  • Test Compound: 3-methoxybenzofuran (purity ≥95%)

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Growth Media:

    • Mueller-Hinton Broth (MHB), Cation-Adjusted for MIC/MBC[9]

    • Mueller-Hinton Agar (MHA) for disk diffusion and MBC plating[13]

    • Tryptic Soy Agar (TSA) or Blood Agar for bacterial stock maintenance

  • Reagents & Consumables:

    • Sterile 96-well, U-bottom microtiter plates

    • Sterile paper disks (6 mm diameter)

    • 0.5 McFarland turbidity standard

    • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

    • Positive control antibiotics (e.g., Ciprofloxacin, Gentamicin, Vancomycin)

    • Sterile pipettes, tubes, and inoculation loops

  • Equipment:

    • Biosafety cabinet (Class II)

    • Microbiological incubator (35 ± 2°C)

    • Spectrophotometer or turbidimeter

    • Vortex mixer

    • Calipers for measuring zones of inhibition

Detailed Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the CLSI M07 guidelines.[6] It is a quantitative method to determine the lowest concentration of 3-methoxybenzofuran that inhibits bacterial growth.

Step-by-Step Methodology:

  • Preparation of 3-Methoxybenzofuran Stock:

    • Dissolve 3-methoxybenzofuran in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of concentration depends on the expected potency.

    • Causality: DMSO is used for its ability to dissolve a wide range of organic compounds. However, its final concentration in the assay wells should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile saline.

    • Vortex gently and adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]

    • Causality: Standardizing the inoculum density is critical for reproducibility. A non-standardized inoculum can lead to significant variations in MIC results.

    • Dilute this adjusted suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Microtiter Plate Setup:

    • In a 96-well plate, add 50 µL of MHB to wells 2 through 12 in the desired rows.

    • Prepare an intermediate dilution of the 3-methoxybenzofuran stock in MHB. Add 100 µL of this solution (at 2x the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 50 µL from well 10. This creates a gradient of compound concentrations.

    • Controls are Essential:

      • Well 11 (Growth Control): Add 50 µL of MHB. This well contains bacteria but no compound.

      • Well 12 (Sterility Control): Add 100 µL of MHB. This well contains neither bacteria nor compound.

      • Positive Control: A separate row should be set up with a known antibiotic following the same serial dilution procedure.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum (from step 2) to wells 1 through 11. Do not add bacteria to the sterility control (well 12).

    • The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]

  • Reading the MIC:

    • After incubation, examine the plate visually. The MIC is the lowest concentration of 3-methoxybenzofuran at which there is no visible turbidity (growth) compared to the growth control.

    • The sterility control should be clear, and the growth control should be turbid.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines if 3-methoxybenzofuran is bactericidal and is performed immediately after the MIC is determined.[15][16]

Step-by-Step Methodology:

  • Subculturing from MIC Plate:

    • Select the wells from the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, subculture 10 µL from each clear well onto a fresh MHA plate.[8] Spread the inoculum evenly over a section of the plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies (CFUs) on each section of the agar plate.

    • The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[5][9] For practical purposes, it is often considered the lowest concentration with no visible growth on the subculture plate.[15]

Protocol 3: Agar Disk Diffusion Assay

This is a qualitative screening method based on CLSI M02 standards to quickly assess antibacterial activity.

Step-by-Step Methodology:

  • Inoculum and Plate Preparation:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, as described in Protocol 4.1, step 2.

    • Dip a sterile cotton swab into the adjusted suspension, removing excess liquid by pressing it against the inside of the tube.[13]

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[13]

  • Disk Application:

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[14]

    • Aseptically apply sterile paper disks (6 mm) to the agar surface.

    • Pipette a specific volume (e.g., 10 µL) of the 3-methoxybenzofuran solution at a known concentration onto each disk.

    • Controls:

      • Negative Control: A disk with the solvent (e.g., DMSO) only.

      • Positive Control: A disk containing a standard antibiotic to which the test organism is known to be susceptible.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35 ± 2°C for 16-24 hours.

    • After incubation, measure the diameter of the zones of complete growth inhibition (including the disk) in millimeters (mm) using calipers.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Example MIC and MBC Data for 3-Methoxybenzofuran

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213Positive16322Bactericidal
E. coli ATCC 25922Negative64>256>4Bacteriostatic
P. aeruginosa ATCC 27853Negative>256>256-Inactive
B. subtilis ATCC 6633Positive8162Bactericidal
Ciprofloxacin (S. aureus)-0.250.52Control
  • Interpretation Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.

Table 2: Example Disk Diffusion Results for 3-Methoxybenzofuran (50 µ g/disk )

Bacterial StrainGram StainZone of Inhibition (mm)Interpretation
S. aureus ATCC 29213Positive18Susceptible
E. coli ATCC 25922Negative10Intermediate
P. aeruginosa ATCC 27853Negative6Resistant
B. subtilis ATCC 6633Positive22Susceptible
Ciprofloxacin (5 µ g/disk )-25Control
  • Interpretation Note: Interpretation of zone sizes as Susceptible, Intermediate, or Resistant typically requires established breakpoints, which are not available for novel compounds. For screening purposes, a larger zone diameter indicates greater activity. A 6 mm zone indicates no activity.

References

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). SSRN. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. [Link]

  • Osterman, I. A., et al. (2019). Substituted Furanocoumarins as Novel Class of Antibacterial Translation Inhibitors. Current Drug Targets. [Link]

  • Kavitha, M., et al. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

  • CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Chen, Y., et al. (2022). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Current Medicinal Chemistry. [Link]

  • Minimum Bacteriocidal Concentration (MBC). (n.d.). University of Basrah. [Link]

  • Azrad, M. A., et al. (2019). Minimum Bactericidal Concentration (MBC) Determination. Bio-protocol. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. [Link]

  • Serek, P., & Grinholc, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Nabavi, S. M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Current Topics in Medicinal Chemistry. [Link]

  • Determination of antimicrobial resistance by disk diffusion. (2022). European Commission. [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG LABTECH. [Link]

  • Disk diffusion test. (n.d.). Wikipedia. [Link]

  • Disk diffusion test. (n.d.). GARDP Revive. [Link]

  • Politowicz, J., et al. (2017). Antimicrobial activity of furanocoumarin fractions of Heracleum species using disc diffusion method. ResearchGate. [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. [Link]

  • Thrupp, L. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Ozturk, S., & Ercil, D. (2009). Antimicrobial Activities of Plants from the Apicaceae. Pharmaceutical Biology. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

  • Miller, R., et al. (2024). Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates. Diagnostics. [Link]

  • Gębarowska, E., et al. (2017). Antimicrobial activity of essential oil and furanocoumarin fraction of three Heracleum species. ResearchGate. [Link]

  • Jeng, K., et al. (2013). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology. [Link]

  • Igwe, O. U., et al. (2013). Isolation, characterization and antibacterial activity of 3-hydroxy-2,2-bis (6-methoxy-3-methyl-2,3-dihydrobenzofuran-2-yl) Propanal. Der Pharma Chemica. [Link]

  • In Vitro Antibacterial Activity Evaluation. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Huang, S., et al. (2024). Practice of standardization of CLSI M45 A3 antimicrobial susceptibility testing of Infrequently Isolated or Fastidious Bacteria strains isolated from blood specimens in Guangdong Province 2017–2021. Frontiers in Cellular and Infection Microbiology. [Link]

  • Wang, C., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi. [Link]

  • Gangan, V. (2022). Synthesis and antibacterial activity of novel benzofuran ester derivatives. ResearchGate. [Link]

  • Liu, J., et al. (2012). Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives. European Journal of Medicinal Chemistry. [Link]

  • Wang, D., et al. (2013). A new method for the synthesis of 3-hydroxymethylbenzofuran. Chinese Chemical Letters. [Link]

  • Stankova, I., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. [Link]

  • Mphahlele, M. J., et al. (2025). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Medicinal Chemistry. [Link]

  • Rao, J., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry. [Link]

  • Synthesis and antimicrobial activity of some novel benzofuran based 1,2,3-triazoles. (n.d.). ResearchGate. [Link]

  • Asghari, S., et al. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Methoxybenzofuran

Welcome to the technical support guide for the synthesis of 3-methoxybenzofuran. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-methoxybenzofuran. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of synthesizing this valuable heterocyclic scaffold. Here, we provide in-depth, field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to enhance reaction yields and purity.

Introduction to 3-Methoxybenzofuran Synthesis

Benzofuran derivatives are core structures in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2] The 3-methoxybenzofuran motif, in particular, serves as a crucial intermediate in the synthesis of more complex molecules. However, its synthesis can be challenging, often plagued by low yields, side product formation, and purification difficulties. This guide addresses these challenges by explaining the causality behind experimental choices and providing robust, self-validating protocols.

Overview of Primary Synthetic Strategies

The construction of the benzofuran ring can be achieved through various strategies, primarily involving the formation of key C-C and C-O bonds. For 3-substituted benzofurans, methods that allow for direct installation or subsequent modification of the C3 position are most relevant. The palladium and copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization is one of the most reliable and widely used methods for constructing 2-substituted and 2,3-disubstituted benzofurans.[3]

Synthetic Method Starting Materials Key Reagents/Catalysts Typical Yields Advantages Common Challenges Reference
Sonogashira Coupling & Cyclization o-Halophenol, Terminal AlkynePd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Amine base60-95%High functional group tolerance, reliable, one-pot procedures available.Catalyst deactivation, alkyne homocoupling (Glaser coupling), requires inert atmosphere.[1][4][5]
Acid-Catalyzed Cyclization Phenoxyacetaldehyde AcetalPolyphosphoric Acid (PPA)Moderate to GoodSimple procedure, inexpensive reagents.Harsh conditions, limited substrate scope, potential for side reactions.[6]
Chalcone Rearrangement 2-Hydroxychalconesp-TsOH, K₂CO₃80-98%Access to 3-acyl or 3-formyl precursors, high yields, selective.Multi-step to get to the methoxy derivative, requires specific chalcone precursor.[7][8]
From o-Hydroxyphenylacetic Acid o-Hydroxyphenylacetic AcidAcetic Anhydride, Trimethyl Orthoformate>90%High yield for the specific precursor, fewer steps for certain derivatives.Limited to specific structures, may not be broadly applicable.[9]

Troubleshooting Guide for Low Yields

This section addresses specific issues you may encounter during the synthesis of 3-methoxybenzofuran, particularly when using the common Sonogashira coupling/cyclization pathway.

Issue 1: Low or No Product Yield in the Initial Palladium-Catalyzed Coupling Step

Question: My Sonogashira coupling reaction between an o-iodophenol and methoxyacetylene (or a suitable precursor) is failing or giving very low yields of the coupled intermediate. What are the likely causes and how can I fix this?

Answer: A low yield in the Sonogashira coupling phase is a frequent problem that can usually be traced back to issues with the catalyst, reagents, or reaction conditions. The mechanism involves two interconnected catalytic cycles, one for palladium and one for copper, and failure in either can halt the reaction.[10]

Potential Causes & Solutions
  • Catalyst Inactivity:

    • Cause: The palladium(0) active species is sensitive to oxygen and can be easily oxidized, rendering it inactive. The catalyst may also be old or improperly stored.[11]

    • Solution:

      • Use a freshly opened or recently purchased palladium catalyst and store it under an inert atmosphere (e.g., in a glovebox or desiccator).

      • Ensure all solvents are thoroughly degassed before use by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.

      • Consider using a more robust modern ligand, such as a bulky electron-rich phosphine (e.g., P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand, which can stabilize the palladium center.[10]

  • Reagent Quality and Stoichiometry:

    • Cause: Impurities in the o-halophenol or the alkyne can interfere with the reaction. The presence of moisture can also be detrimental. Incorrect stoichiometry, particularly of the volatile alkyne, can lead to incomplete conversion.

    • Solution:

      • Purify starting materials before use (e.g., recrystallization of the o-iodophenol).

      • Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use.

      • For gaseous alkynes, ensure accurate addition. For liquid alkynes, use a slight excess (1.1-1.5 equivalents) to compensate for any volatility or side reactions.[11]

  • Side Reactions (Glaser Coupling):

    • Cause: The copper co-catalyst, while essential for activating the alkyne, can also promote the oxidative homocoupling of the alkyne (Glaser coupling), consuming the starting material.[11]

    • Solution:

      • Minimize the concentration of the copper catalyst (1-5 mol% is often sufficient).

      • Consider a copper-free Sonogashira protocol. These often require a different base (e.g., Cs₂CO₃) and a more active palladium/ligand system but completely eliminate the Glaser coupling side reaction.[5]

      • Slowly add the alkyne to the reaction mixture using a syringe pump to keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.

Troubleshooting Workflow: Low Coupling Yield

G start Low Coupling Yield catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Quality start->reagents conditions Optimize Conditions start->conditions side_reactions Investigate Side Reactions start->side_reactions c1 Use Fresh Catalyst catalyst->c1 c2 Degas Solvents Thoroughly catalyst->c2 c3 Screen Ligands catalyst->c3 r1 Purify Starting Materials reagents->r1 r2 Use Anhydrous Solvents reagents->r2 r3 Adjust Stoichiometry reagents->r3 n1 Screen Bases (e.g., TEA, DIPEA) conditions->n1 n2 Vary Temperature conditions->n2 n3 Screen Solvents (e.g., THF, DMF) conditions->n3 s1 Use Copper-Free Protocol side_reactions->s1 s2 Slow Alkyne Addition side_reactions->s2 s3 Minimize Cu(I) Catalyst side_reactions->s3

Caption: Troubleshooting flowchart for low Sonogashira coupling yield.

Issue 2: Inefficient Intramolecular Cyclization to Form the Benzofuran Ring

Question: The Sonogashira coupling appears to work (as seen by TLC/LCMS), but the subsequent cyclization to the 3-methoxybenzofuran is inefficient, resulting in a low isolated yield of the final product. How can I improve the cyclization step?

Answer: The intramolecular O-arylation (cyclization) step is critical and its efficiency depends heavily on the reaction conditions, particularly the choice of base and temperature.

Potential Causes & Solutions
  • Suboptimal Base:

    • Cause: The base must be strong enough to deprotonate the phenolic hydroxyl group, but not so strong that it causes decomposition or side reactions. The solubility of the resulting phenoxide salt is also crucial.

    • Solution:

      • While amine bases like triethylamine (TEA) are used in the coupling step, they are often not optimal for the cyclization.

      • Inorganic bases are generally more effective. Screen bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Cesium carbonate is often superior due to the high solubility of cesium salts and the "cesium effect," which promotes intramolecular reactions.[11]

      • If running a one-pot procedure, ensure the chosen base is compatible with both the coupling and cyclization steps.

  • Incorrect Temperature:

    • Cause: The activation energy for the cyclization may not be met at room temperature. Conversely, excessively high temperatures can lead to decomposition of the starting material, product, or catalyst.

    • Solution:

      • If the reaction is sluggish at room temperature, gradually increase the temperature. Refluxing in a solvent like THF (66°C), DMF (153°C), or toluene (111°C) is common. Monitor the reaction by TLC or LCMS to find the optimal temperature that promotes cyclization without significant degradation.

  • One-Pot vs. Two-Step Procedure:

    • Cause: In a one-pot procedure, reagents from the first step can sometimes interfere with the second. The optimal conditions for coupling may not be the same as for cyclization.

    • Solution:

      • Consider a two-step approach. After the coupling reaction is complete, perform a workup to isolate the crude 2-alkynylphenol intermediate. Then, subject this intermediate to a new set of optimized conditions (e.g., a different base and solvent) specifically for the cyclization. While this adds a step, it often leads to a higher overall yield due to better optimization of each transformation.

Frequently Asked Questions (FAQs)

Q1: What are the best starting materials for synthesizing 3-methoxybenzofuran? A1: A common and effective route starts with a 2-halophenol (preferably 2-iodophenol for higher reactivity in Pd-catalyzed coupling) and a suitable three-carbon alkyne building block. A direct coupling with methoxyacetylene is challenging due to its gaseous nature. A more practical approach is to use propargyl alcohol, followed by methylation of the resulting 3-hydroxymethylbenzofuran, or to use a protected propargyl alcohol derivative.

Q2: How can I effectively monitor the reaction progress? A2: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting materials, the coupled intermediate, and the final benzofuran product. The benzofuran product is typically more nonpolar and will have a higher Rf value than the phenolic starting materials. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent choices.

Q3: Are there any metal-free methods to synthesize the benzofuran ring? A3: Yes, metal-free methods are gaining attention. One approach involves the cyclization of 1-(2-hydroxyphenyl)propargyl alcohol derivatives using BF₃-Et₂O.[12] Another strategy involves the rearrangement of 2-hydroxychalcones, which can be transformed into 3-acyl or 3-formylbenzofurans under acidic or basic conditions, which could then be further modified.[8]

Q4: My final product is difficult to purify by column chromatography. What are my options? A4: If the product co-elutes with impurities, try changing the solvent system or using a different stationary phase (e.g., alumina instead of silica gel). If the product is a solid, recrystallization is an excellent method for purification. For liquid products, distillation under reduced pressure (if thermally stable) can be effective.

Experimental Protocols

Protocol 1: Two-Step Synthesis of 3-Methylbenzofuran via Sonogashira Coupling and Cyclization

(This protocol for the 3-methyl analog illustrates the general procedure that can be adapted for a 3-methoxymethyl or other 3-substituted derivatives, which can then be converted to the target 3-methoxy compound.)

Step A: Sonogashira Coupling of 2-Iodophenol with Propyne
  • To a dry Schlenk flask under an argon atmosphere, add 2-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Add anhydrous, degassed triethylamine (3.0 eq) and anhydrous, degassed THF as the solvent.

  • Bubble propyne gas through the solution at 0°C for 15 minutes, or add a solution of propyne in THF (1.5 eq).[13]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the 2-iodophenol is consumed.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 2-(prop-1-yn-1-yl)phenol can be used in the next step without further purification.

Step B: Intramolecular Cyclization
  • Dissolve the crude 2-(prop-1-yn-1-yl)phenol from Step A in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the mixture to 80-100°C and stir for 2-6 hours, monitoring by TLC for the formation of 3-methylbenzofuran.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 3-methylbenzofuran.

Workflow for Benzofuran Synthesis

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization start_mats o-Iodophenol + Terminal Alkyne reaction1 Pd(0) Catalyst Cu(I) Co-catalyst Amine Base, THF start_mats->reaction1 intermediate 2-Alkynylphenol Intermediate reaction1->intermediate reaction2 Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat intermediate->reaction2 product Substituted Benzofuran reaction2->product workup Workup & Purification product->workup

Caption: General two-step workflow for benzofuran synthesis.

References
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c02677][1][14]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 2023. [URL: https://www.mdpi.com/1420-3049/28/18/6460]
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 2017. [URL: https://www.jocpr.com/articles/review-on-synthetic-routes-for-synthesis-of-benzofuranbased-compounds.pdf]
  • Breakthrough in benzofuran synthesis: New method enables complex molecule creation. Bioengineer.org, 2024. [URL: https://bioengineer.
  • Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. ResearchGate, 2024. [URL: https://www.researchgate.
  • Mechanism of formation of 2-substituted benzofuran derivatives. ResearchGate. [URL: https://www.researchgate.
  • Benzofuran synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/benzofuran-synthesis.shtm]
  • Total synthesis of natural products containing benzofuran rings. RSC Publishing, 2017. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra03551a][4]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 2019. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6514984/][15]

  • Preparation method for 3-(α-methoxy) methylenebenzofuran-2(3h)-ketone. Google Patents, 2014. [URL: https://patents.google.com/patent/WO2014071596A1/en][9]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 2017. [URL: https://www.scielo.br/j/jbchs/a/gSgRXt5zJwmqV57sYn5LzQC/?lang=en]
  • Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem. [URL: https://www.benchchem.com/technical-support-center/reaction-optimization-for-substituted-benzofuran-synthesis][11]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 2022. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra06080a][7]

  • Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm][5]

  • Sonogashira Coupling. Chemistry LibreTexts, 2024. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/20%3A_The_Heck_Heck-Mizoroki_and_Other_Palladium-Catalyzed_Reactions/20.04%3A_The_Sonogashira_Reaction][10]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. National Center for Biotechnology Information, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9603091/][8]

  • Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. ResearchGate, 2019. [URL: https://www.researchgate.net/publication/334283896_Sonogashira_Reactions_with_Propyne_Facile_Synthesis_of_4-Hydroxy-2-methylbenzofurans_from_Iodoresorcinols][13]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2020. [URL: https://www.mdpi.com/1420-3049/25/10/2327][3][12]

  • Synthesis of benzofurans. Google Patents, 1988. [URL: https://patents.google.com/patent/GB2193211A/en][6]

Sources

Optimization

Technical Support Center: Optimizing Nenitzescu Synthesis for Benzofuran Derivatives

Welcome to the technical support center for the optimization of the Nenitzescu reaction for the synthesis of 5-hydroxybenzofurans. This guide is intended for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of the Nenitzescu reaction for the synthesis of 5-hydroxybenzofurans. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile reaction and wish to troubleshoot common issues and optimize conditions to favor the formation of benzofuran over the competing indole product.

Introduction to the Nenitzescu Reaction's Dichotomy: Indoles vs. Benzofurans

The Nenitzescu reaction, first reported by Costin Nenitzescu in 1929, is a powerful tool for the synthesis of 5-hydroxyindole scaffolds from a benzoquinone and a β-aminocrotonic ester.[1] However, inherent to this reaction is a significant "chemodivergency," where 5-hydroxybenzofurans are often formed as a major byproduct or even the primary product depending on the reaction conditions and starting materials.[2][3][4][5] Understanding and controlling the factors that dictate the reaction pathway is crucial for selectively synthesizing the desired benzofuran derivatives, which are valuable scaffolds in medicinal chemistry.[2][5]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to empower you to steer the Nenitzescu reaction towards the selective synthesis of 5-hydroxybenzofurans.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of benzofurans via the Nenitzescu reaction.

Issue 1: The primary product of my reaction is the 5-hydroxyindole, not the desired 5-hydroxybenzofuran.

  • Causality: The formation of the 5-hydroxyindole is a common and often competing pathway in the Nenitzescu synthesis.[6] The reaction outcome is highly sensitive to the choice of solvent and catalyst. Both the indole and benzofuran pathways are mechanistically plausible, and often a mixture is obtained.[6] The indole pathway is generally favored in more polar, non-acidic, or less acidic conditions, while the benzofuran pathway can be promoted under specific acidic conditions.[4]

  • Solutions:

    • Solvent Selection: Avoid highly polar solvents like nitromethane, which have been shown to favor the formation of the 5-hydroxyindole.[2][6] Consider switching to less polar or coordinating solvents such as acetone, chloroform, or dichloromethane, as the solvent nature strongly influences the reaction outcome.[7]

    • Catalyst Choice: The use of certain Lewis acids or Brønsted acids can significantly promote the formation of the benzofuran. While zinc halides (ZnCl₂, ZnBr₂, ZnI₂) tend to favor indole formation, other acidic additives should be explored.[2] Experiment with catalysts like CuCl₂, BiCl₃, FeCl₃, In(OTf)₃, or Brønsted acids such as trifluoroacetic acid (TFA) and triflic acid (TfOH), as these have been observed to generate the benzofuran as the main cyclization product.[2]

    • Temperature Adjustment: Systematically vary the reaction temperature. While some reactions may proceed at room temperature, others may require heating. However, be aware that higher temperatures can also lead to increased side product formation and polymerization of the benzoquinone.

Issue 2: The reaction yield is low, with significant amounts of starting material remaining or the formation of a complex mixture of unidentifiable byproducts.

  • Causality: Low yields can be attributed to several factors, including the instability of the benzoquinone starting material, suboptimal reaction conditions, or the formation of unexpected side products. The benzoquinone can be prone to polymerization, especially at elevated temperatures.[8] The Nenitzescu reaction is also known to sometimes produce other unexpected heterocyclic structures.[6]

  • Solutions:

    • Purity of Starting Materials: Ensure the benzoquinone is fresh and of high purity. Consider purifying the benzoquinone by sublimation or recrystallization before use.

    • Stoichiometry: While a 1:1 stoichiometry is the theoretical starting point, an excess of the more stable reactant may be beneficial. For large-scale reactions, a 20-60% excess of the benzoquinone has been reported to be effective.[1]

    • Reaction Concentration: The concentration of the reactants can influence the reaction rate and the extent of side reactions. Experiment with different concentrations to find the optimal conditions for your specific substrates.

    • Inert Atmosphere: Although not always reported, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the oxidation and polymerization of the benzoquinone and other sensitive reagents.

    • Systematic Optimization: A multivariate approach to optimization, where you systematically vary the solvent, catalyst, temperature, and reaction time, is often necessary to identify the optimal conditions for a specific set of substrates.[2]

Issue 3: I have isolated a product that is neither the expected 5-hydroxybenzofuran nor the 5-hydroxyindole.

  • Causality: The Nenitzescu reaction is known for its complexity and can sometimes lead to the formation of unexpected structures. For example, under certain conditions, products such as 6-hydroxyindoles, O-acylated 4,5-dihydroxyindoles, pyrrolo[2,3-f]indoles, and even more complex hybrids like pyrrole-azepines have been reported.[6][7][8] The formation of these products is highly dependent on the specific substrates and reaction conditions used.[6]

  • Solutions:

    • Thorough Characterization: Fully characterize the unexpected product using techniques such as NMR, mass spectrometry, and, if possible, X-ray crystallography to confirm its structure.

    • Re-evaluate Reaction Conditions: The formation of these byproducts is a strong indication that the reaction conditions are not optimal for the desired transformation. Revisit the troubleshooting steps for low yield and incorrect product formation, paying close attention to the choice of solvent and catalyst.

    • Consult the Literature: Search for literature precedents where similar unexpected products have been observed in Nenitzescu or related reactions. This may provide insights into the mechanistic pathways leading to these byproducts and how to avoid them.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanistic difference that leads to either a 5-hydroxyindole or a 5-hydroxybenzofuran?

A1: The divergence in the reaction pathway is thought to occur after the initial Michael addition of the enamine to the benzoquinone to form a hydroquinone adduct. In less or non-acidic conditions, oxidation of this intermediate can occur, leading to a quinone intermediate that then cyclizes via the nitrogen atom to form the 5-hydroxyindole.[4] Conversely, under certain acidic conditions (e.g., in the presence of acetic acid), the hydroquinone adduct can be O-protonated, which facilitates an intramolecular cyclization via the oxygen atom, ultimately leading to the 5-hydroxybenzofuran.[4]

Q2: How do the substituents on the enamine and benzoquinone affect the selectivity between indole and benzofuran formation?

A2: The electronic and steric properties of the substituents on both the enamine and the benzoquinone can significantly influence the reaction outcome. While a comprehensive study covering all variations is not available, some general trends can be inferred. Electron-donating groups on the enamine can increase its nucleophilicity and may affect the rate of the initial Michael addition. Steric hindrance on either reactant can also play a role in the subsequent cyclization step, potentially favoring one pathway over the other. The regioselectivity of the Nenitzescu reaction is also known to be dependent on the N-substituent of the enamine.

Q3: Are there any "go-to" reaction conditions that are known to favor benzofuran formation?

A3: While there is no single set of universal conditions, a good starting point for favoring benzofuran formation is the use of a Brønsted acid like acetic acid or trifluoroacetic acid, or a Lewis acid such as CuCl₂, BiCl₃, or FeCl₃, in a solvent like acetone or a chlorinated solvent.[2] It is crucial to perform small-scale screening experiments to determine the optimal conditions for your specific substrates.

Q4: Can I use a Lewis acid to catalyze the reaction? What is its role?

A4: Yes, Lewis acids are frequently used as catalysts in the Nenitzescu reaction.[3][9] A Lewis acid can activate the enamine component through the formation of an enamine-Lewis acid complex, which can then be deprotonated.[9] This activation can influence the reaction rate and selectivity. The choice of Lewis acid is critical, as some (like zinc halides) tend to promote indole formation, while others can favor the benzofuran pathway.[2]

Experimental Protocols

Protocol 1: General Procedure for Screening Conditions to Favor 5-Hydroxybenzofuran Synthesis

This protocol provides a starting point for optimizing the reaction conditions for a new set of substrates.

  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the benzoquinone (1.0 eq.).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., acetone, dichloromethane, or 1,2-dichloroethane) to dissolve the benzoquinone. Then, add the selected acid catalyst (e.g., a Lewis acid like CuCl₂ or a Brønsted acid like acetic acid, 0.1 - 1.0 eq.).

  • Enamine Addition: In a separate vial, dissolve the β-aminocrotonic ester (1.0 - 1.2 eq.) in a small amount of the reaction solvent. Add this solution dropwise to the stirred benzoquinone solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Analysis: Once the reaction is complete (or no further change is observed), cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude product mixture by ¹H NMR to determine the ratio of benzofuran to indole.

  • Purification: Purify the desired benzofuran product by column chromatography on silica gel.

ParameterConditions to Screen for BenzofuranRationale
Solvent Acetone, Dichloromethane, Chloroform, 1,2-DichloroethaneThe nature of the solvent strongly influences the reaction pathway.[7]
Catalyst Acetic Acid, TFA, CuCl₂, BiCl₃, FeCl₃, In(OTf)₃Acidic conditions can favor the O-cyclization pathway leading to the benzofuran.[2][4]
Temperature Room Temperature, 40 °C, 60 °C, RefluxTemperature can affect reaction rates and selectivity.
Stoichiometry 1:1, 1:1.2, 1.2:1 (Benzoquinone:Enamine)An excess of one reactant may be beneficial.

Protocol 2: Example Synthesis of a 5-Hydroxybenzofuran Derivative (Hypothetical)

This is a representative protocol and may require optimization for your specific substrates.

In a round-bottom flask, 2,5-dimethyl-1,4-benzoquinone (1.36 g, 10 mmol) is dissolved in acetone (50 mL). To this solution, anhydrous copper(II) chloride (0.27 g, 2 mmol) is added, and the mixture is stirred at room temperature for 10 minutes. A solution of ethyl 3-aminocrotonate (1.29 g, 10 mmol) in acetone (10 mL) is then added dropwise over 15 minutes. The reaction mixture is heated to reflux and stirred for 6 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (100 mL) and washed with water (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-hydroxy-4,7-dimethyl-2-methylbenzofuran-3-carboxylate.

Mechanistic Pathways and Diagrams

The competition between the formation of 5-hydroxyindoles and 5-hydroxybenzofurans in the Nenitzescu reaction is a key aspect to understand for successful optimization. The following diagram illustrates the divergent pathways.

Nenitzescu_Mechanism BQ Benzoquinone MA_Adduct Michael Addition Adduct (Hydroquinone) BQ->MA_Adduct Michael Addition Enamine Enamine Enamine->MA_Adduct Michael Addition Quinone_Int Quinone Intermediate MA_Adduct->Quinone_Int Oxidation (Non-acidic/less acidic) O_Protonated O-Protonated Intermediate MA_Adduct->O_Protonated Protonation (Acidic conditions) Indole 5-Hydroxyindole Quinone_Int->Indole N-Cyclization Benzofuran 5-Hydroxybenzofuran O_Protonated->Benzofuran O-Cyclization

Caption: Divergent pathways in the Nenitzescu synthesis.

The following diagram provides a logical workflow for troubleshooting when the indole is the major product instead of the desired benzofuran.

Troubleshooting_Workflow Start Start: Indole is the major product Change_Solvent Change Solvent (e.g., from Nitromethane to Acetone/DCM) Start->Change_Solvent Analyze_1 Analyze Product Ratio Change_Solvent->Analyze_1 Check_Benzofuran Is Benzofuran now the major product? Analyze_1->Check_Benzofuran Add_Catalyst Introduce/Change Catalyst (e.g., Acetic Acid, CuCl₂, FeCl₃) Check_Benzofuran->Add_Catalyst No End_Success Success: Optimized Conditions Found Check_Benzofuran->End_Success Yes Analyze_2 Analyze Product Ratio Add_Catalyst->Analyze_2 Check_Benzofuran_2 Is Benzofuran now the major product? Analyze_2->Check_Benzofuran_2 Optimize_Temp Optimize Temperature and Concentration Check_Benzofuran_2->Optimize_Temp No Check_Benzofuran_2->End_Success Yes End_Further_Opt Further Optimization May Be Required Optimize_Temp->End_Further_Opt

Caption: Troubleshooting workflow for favoring benzofuran synthesis.

References

  • D. M. Ketcha, L. J. Wilson, et al. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. MDPI. [Link]

  • D. Raileanu, C. D. Nenitzescu, et al. (2020). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation. REVISTA DE CHIMIE. [Link]

  • T. Horsten, W. Dehaen, et al. (2022). 2-Imidazolidinone Benzofurans as Unexpected Outcome of the Lewis Acid-Mediated Nenitzescu Reaction. ResearchGate. [Link]

  • V. V. Velezheva, et al. (2008). The role of a Lewis acid in the Nenitzescu indole synthesis. ResearchGate. [Link]

  • K. Zunzunwala, et al. (2024). Effects of Catalysts, Solvents, and Temperature on Nenitzescu Reaction. ResearchGate. [Link]

  • (2020). Scheme 2. The Nenitzescu reaction mechanism. ResearchGate. [Link]

  • Nenitzescu indole synthesis. Wikipedia. [Link]

  • (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. ResearchGate. [Link]

  • D. M. Ketcha, L. J. Wilson, et al. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 3-Methoxybenzofuran Compounds in Biological Assays

Welcome to the Technical Support Center. 3-Methoxybenzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently evaluated for their potent anticancer, antimicrobial, and monoamine oxidase (MAO) inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Methoxybenzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently evaluated for their potent anticancer, antimicrobial, and monoamine oxidase (MAO) inhibitory activities [1][2]. However, their planar, lipophilic nature and high crystal lattice energy often result in severe aqueous solubility issues [3].

This guide provides drug development professionals with mechanistic insights and self-validating protocols to troubleshoot precipitation, aggregation, and assay artifacts.

Part 1: Diagnostic FAQs

Q: Why does my 3-methoxybenzofuran compound show a "bell-shaped" or completely flat dose-response curve? A: A bell-shaped curve is a classic hallmark of exceeding a compound's thermodynamic solubility limit [3]. At lower concentrations, the compound exists as a bioavailable monomer, successfully binding the target. Once the concentration exceeds the solubility limit, the compound rapidly nucleates and precipitates. This physical phase separation drastically reduces the effective monomer concentration in solution, causing an apparent drop in bioactivity at higher doses.

Q: How can I tell if my compound is acting as a colloidal aggregator rather than a true target inhibitor? A: Highly lipophilic heterocycles often form sub-micron colloidal aggregates in aqueous buffers. These colloids sequester proteins non-specifically to their surface, leading to false-positive enzyme inhibition. Self-Validation Test: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer. Detergents disrupt colloidal aggregates. If your compound's inhibitory activity disappears upon detergent addition, the initial "hit" was an aggregation artifact.

G Monomer 3-Methoxybenzofuran (Monomer in DMSO) Aqueous Direct Aqueous Dilution (Supersaturation) Monomer->Aqueous Colloid Colloidal Aggregation (Phase Separation) Aqueous->Colloid Exceeds Solubility Limit Sequestration Non-Specific Enzyme Sequestration Colloid->Sequestration Surface Adsorption FalsePos False Positive / Flat Dose-Response Sequestration->FalsePos Assay Artifact

Fig 1: Mechanism of aggregation-induced false positives in aqueous biological assays.

Part 2: Troubleshooting Guides & Methodologies

Issue 1: "Solvent Shock" During Aqueous Dilution

Directly pipetting a 10 mM DMSO stock of a 3-methoxybenzofuran into an aqueous buffer causes an immediate collapse of the solvation shell, leading to rapid precipitation (often termed "crashing out") [4].

Protocol 1: Step-Wise Solvent Transition Method

Causality: Gradually reducing the dielectric constant of the solvent environment prevents rapid nucleation, allowing the compound to remain in a metastable supersaturated state long enough to complete kinetic biological assays.

  • Stock Preparation: Dissolve the solid 3-methoxybenzofuran in 100% anhydrous DMSO to a concentration of 10 mM. Sonicate in a water bath for 5 minutes to ensure complete disruption of the crystal lattice [4].

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into an intermediate solvent mixture (e.g., 1:1 DMSO:Ethanol or DMSO:PEG400) [4].

    • Self-Validation: Visually inspect this intermediate tube against a dark background. If microcrystals are visible, switch to a more lipophilic intermediate solvent.

  • Assay Delivery: Slowly add the intermediate solution to the final aqueous assay buffer under rapid vortexing or continuous stirring.

  • Constraint Check: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation or cellular toxicity [3].

Issue 2: Persistent Insoluble "Brick Dust"

When intermediate dilution fails to keep the compound in solution, supramolecular encapsulation is required. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that perfectly accommodates the planar benzofuran core, while its hydrophilic exterior ensures aqueous solubility [5].

Protocol 2: HP-β-CD Complexation Workflow

Causality: Cyclodextrins form 1:1 non-covalent inclusion complexes with lipophilic drugs. This shields the hydrophobic 3-methoxybenzofuran from the aqueous environment without altering its covalent structure or pharmacological target binding [6].

  • Host Preparation: Prepare a 10–20% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., PBS, pH 7.4).

  • Guest Addition: Add an excess amount of the solid 3-methoxybenzofuran compound (e.g., 5 mg/mL) directly to the cyclodextrin solution.

  • Equilibration: Incubate the suspension on an orbital shaker at 37°C for 48–72 hours.

    • Causality: Complexation is a thermodynamic process; sufficient time is required to reach equilibrium [7].

  • Filtration: Filter the suspension through a 0.45 µm hydrophilic PTFE syringe filter to remove uncomplexed, insoluble solid.

  • Quantification: Measure the concentration of the solubilized compound in the filtrate using HPLC-UV against a known standard curve.

G Solid Solid Compound (High Lattice Energy) DMSO 100% DMSO Stock (10 mM, Sonicated) Solid->DMSO Complex HP-β-CD Complexation (Alternative Route) Solid->Complex Poor DMSO Solubility Intermediate Intermediate Dilution (DMSO:EtOH 1:1) DMSO->Intermediate Step-wise Transition Assay Final Aqueous Assay (<1% DMSO) Intermediate->Assay Rapid Mixing Complex->Assay Aqueous Compatible

Fig 2: Optimized workflows for introducing lipophilic benzofurans into aqueous assays.

Issue 3: Determining the True Assay Limit

To prevent generating artifactual data, you must establish the kinetic solubility limit of your compound in the specific assay buffer [3].

Protocol 3: Nephelometric Kinetic Solubility Validation

Causality: Nephelometry measures light scattering caused by insoluble particles. This allows you to pinpoint the exact concentration at which your compound begins to precipitate.

  • Serial Dilution: Create a 2-fold serial dilution of the compound in 100% DMSO across a 96-well plate.

  • Aqueous Transfer: Transfer 2 µL from each DMSO well into 198 µL of the final aqueous assay buffer in a clear-bottom plate.

  • Incubation: Incubate at room temperature for 2 hours to allow for kinetically driven precipitation.

  • Measurement: Read the plate using a nephelometer.

    • Self-Validation: The well where the scattering signal sharply increases above the baseline (vehicle control) represents the kinetic solubility limit. Do not test the compound above this concentration.

Part 3: Quantitative Data Summaries

Table 1: Troubleshooting Quick Reference for Benzofuran Assays

SymptomMechanistic CauseRecommended SolutionValidation Metric
Flat/Bell-shaped dose curve Exceeding thermodynamic solubility; precipitationNephelometric assay to find limit; dose below limitLight scattering baseline
High activity, poor selectivity Colloidal aggregation sequestering enzymesAdd 0.01% Triton X-100 to assay bufferLoss of activity with detergent
Immediate cloudiness in buffer "Solvent shock" from rapid dielectric dropIntermediate dilution (DMSO:EtOH 1:1)Visual clarity in intermediate

Table 2: Impact of Cyclodextrin Complexation on Lipophilic Compounds

Cyclodextrin TypeCavity Diameter (Å)Solubilization MechanismTypical Fold EnhancementTarget Suitability
α-Cyclodextrin 4.7 - 5.3Inclusion of low MW linear aliphatic chains5x - 10xSmall aliphatic side chains
HP-β-Cyclodextrin 6.0 - 6.5Inclusion of single aromatic/heterocyclic rings50x - 200xPlanar benzofurans [6]
HP-γ-Cyclodextrin 7.5 - 8.3Inclusion of bulky/multi-ring systems100x - 250xBulky, multi-substituted benzofurans

References

  • Title: Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid Source: PMC (nih.gov) URL: 6

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC (nih.gov) URL: 5

  • Title: 2-Oxoindoline-5-carboxamide|CAS 199328-21-7 (Handling "Brick Dust" Solubility in Biological Assays) Source: Benchchem URL: 4

  • Title: Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins Source: RSC Publishing URL: 7

  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: ResearchGate URL: 3

  • Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source: PMC (nih.gov) URL: 1

  • Title: Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors Source: ACS Omega URL: 2

Sources

Optimization

Technical Support Center: Minimizing Impurity Formation in 3-Methoxybenzofuran Synthesis

Welcome to the Application Science troubleshooting center. The synthesis of 3-methoxybenzofuran and its derivatives is a critical workflow in medicinal chemistry, often plagued by regioselectivity issues and hydrolytic d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science troubleshooting center. The synthesis of 3-methoxybenzofuran and its derivatives is a critical workflow in medicinal chemistry, often plagued by regioselectivity issues and hydrolytic degradation. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting—we will dissect the physical organic chemistry driving these reactions so you can engineer out impurities at the mechanistic level.

Mechanistic Pathway & Impurity Divergence

To control a reaction, you must first map its failure modes. The diagram below illustrates the ambient enolate intermediate formed during the methoxylation of a benzofuran-3(2H)-one core, highlighting the critical junctions where impurities branch off from the target pathway.

G SM Benzofuran-3(2H)-one Core Reagents Base + Methylating Agent (e.g., K2CO3 + Me2SO4) SM->Reagents Deprotonation Imp2 Salicylic Acid Derivatives (Ring-Opening Impurity) SM->Imp2 Aqueous/Strong Base Hydrolysis Enolate Ambient Enolate Intermediate Reagents->Enolate Solvent Solvation Target 3-Methoxybenzofuran (O-Alkylation Target) Enolate->Target Hard Electrophile (O-attack) Polar Aprotic Solvent Imp1 2-Methylbenzofuran-3(2H)-one (C-Alkylation Impurity) Enolate->Imp1 Soft Electrophile (C-attack) Protic/Aqueous Solvent

Mechanistic divergence in benzofuran-3(2H)-one methylation highlighting impurity pathways.

Frequently Asked Questions & Troubleshooting

Q1: Why am I getting significant amounts of 2-methylbenzofuran-3(2H)-one (C-alkylation) instead of my target 3-methoxybenzofuran? Causality & Solution: This is a classic failure to control ambient enolate reactivity. The competition between O-alkylation and C-alkylation is governed by Hard-Soft Acid-Base (HSAB) principles. If you are using methyl iodide ( MeI ), you are using a "soft" electrophile that preferentially attacks the softer carbon center. To shift regioselectivity toward the target, switch to a "hard" electrophile like dimethyl sulfate ( Me2​SO4​ )[1]. Furthermore, employing an anhydrous polar aprotic solvent (like DMF) with a base such as K2​CO3​ effectively solvates the potassium cation. This leaves the enolate oxygen highly exposed and nucleophilic, drastically reducing C-alkylation impurities[2].

Q2: My LC-MS shows a massive spike in salicylic acid derivatives. How is the benzofuran ring opening? Causality & Solution: Benzofuran-3(2H)-ones are highly susceptible to nucleophilic attack at the C2 position by hydroxide ions, which triggers irreversible lactone/ether cleavage. Even trace amounts of water in hygroscopic solvents can generate hydroxide in the presence of carbonate bases. To prevent this, you must rigorously dry all solvents over 3Å molecular sieves and conduct the reaction under a strict Argon or Nitrogen atmosphere to eliminate ambient moisture[2].

Q3: During the de novo synthesis of the benzofuran core, how can I prevent the formation of uncyclized enaminoketone impurities? Causality & Solution: When constructing the benzofuran core via Nenitzescu-type condensation (e.g., reacting 2-methoxyacetophenones with DMF-DMA), researchers frequently encounter uncyclized intermediates[3]. This cyclization is an equilibrium-driven thermodynamic process. If the eliminated byproduct (methanol or dimethylamine) is not continuously removed, the equilibrium stalls. Perform the reaction at elevated temperatures (e.g., 100 °C) under a Dean-Stark trap or a sweep of inert gas to physically drive off volatile byproducts, ensuring complete cyclization[3].

Quantitative Data: Impact of Reaction Parameters

To demonstrate the causality of reagent selection, the table below summarizes the quantitative impact of various conditions on the impurity profile during the methoxylation of benzofuran-3(2H)-one.

Solvent SystemBaseMethylating AgentTemp (°C)3-Methoxy Target (%)C-Alkylated Impurity (%)Ring-Opened Impurity (%)
EtOH / H2​O NaOH MeI 2535.042.023.0
Acetone K2​CO3​ MeI 6068.528.03.5
DMF (Anhydrous) K2​CO3​ Me2​SO4​ 6089.09.51.5
DMF (Anhydrous) Cs2​CO3​ Me2​SO4​ 25 96.5 3.0 <0.5

Data Interpretation: The combination of a hard electrophile ( Me2​SO4​ ), a large non-coordinating cation ( Cs+ ), and strictly anhydrous conditions at ambient temperature effectively suppresses both C-alkylation and hydrolytic degradation.

Validated Experimental Protocol: High-Fidelity O-Methoxylation

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.

Materials Required:

  • Benzofuran-3(2H)-one derivative (1.0 equiv)

  • Cesium Carbonate ( Cs2​CO3​ ), flame-dried (1.5 equiv)

  • Dimethyl Sulfate ( Me2​SO4​ ), freshly distilled (1.2 equiv)

  • Anhydrous DMF (stored over 3Å molecular sieves)

Step-by-Step Methodology:

  • Preparation of the Anhydrous Environment:

    • Flame-dry a 3-neck round-bottom flask under a continuous flow of Argon.

    • Causality: Eliminating trace ambient moisture prevents the generation of hydroxide ions, completely shutting down the lactone ring-opening pathway (Impurity 2).

  • Enolate Formation:

    • Charge the flask with the benzofuran-3(2H)-one derivative and anhydrous DMF (0.2 M concentration).

    • Add the anhydrous Cs2​CO3​ in one portion at 25 °C.

    • Causality: The large ionic radius of the cesium cation provides poor coordination to the enolate oxygen, maximizing its nucleophilicity for O-alkylation.

    • Self-Validation Checkpoint: Stir for 30 minutes. The suspension will transition from a pale slurry to a vibrant yellow/orange homogeneous solution, visually confirming complete enolate generation.

  • Electrophilic Addition:

    • Cool the reaction to 0 °C using an ice bath.

    • Add Me2​SO4​ dropwise over 15 minutes via a syringe pump.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing localized exothermic spikes that drive thermodynamic C-alkylation.

    • Self-Validation Checkpoint: Monitor the internal temperature. A mild exotherm (2-3 °C) upon addition confirms the reaction is proceeding. If no exotherm is observed, enolate generation has failed; do not proceed.

  • Quenching and Isolation:

    • Allow the reaction to warm to 25 °C and stir for 2 hours.

    • Quench the reaction by adding 10% aqueous ammonia ( NH4​OH ) and stir vigorously for 30 minutes.

    • Causality: Aqueous ammonia rapidly reacts with and destroys any residual, highly toxic Me2​SO4​ , preventing downstream toxicity and unwanted methylation of your LC-MS analytical columns.

    • Self-Validation Checkpoint: The aqueous phase must test basic (pH > 9) after ammonia addition to confirm complete destruction of the electrophile. Extract with Ethyl Acetate, wash with brine, and concentrate in vacuo.

References
  • SYNTHESIS AND BIOLOGICAL EVALUATON OF N0-(4- SUBSTITUTEDBENZYLIDENE)
  • 7-Methoxy-3-methylbenzofuran. Benchchem.
  • The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. University of Pretoria.

Sources

Troubleshooting

Technical Support Center: Enhancing the In Vivo Stability of 3-Methoxybenzofuran Derivatives

Welcome to the Technical Support Center for 3-methoxybenzofuran derivatives. These scaffolds are highly valued in medicinal chemistry for their diverse pharmacological activities, including potent anticancer and antimicr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-methoxybenzofuran derivatives. These scaffolds are highly valued in medicinal chemistry for their diverse pharmacological activities, including potent anticancer and antimicrobial properties[1]. However, researchers frequently encounter significant pharmacokinetic (PK) hurdles, specifically rapid in vivo clearance.

As a Senior Application Scientist, I have structured this guide to provide causal explanations, troubleshooting steps, and self-validating protocols to help you overcome the chemical and metabolic instability of your compounds.

Section 1: Frequently Asked Questions (FAQs) on Chemical & Metabolic Instability

Q1: Why do my 3-methoxybenzofuran derivatives exhibit rapid clearance in hepatic microsomes? A: The instability is primarily driven by two parallel cytochrome P450 (CYP450)-mediated pathways:

  • Furan Ring Oxidation: The oxygen atom in the furan ring donates electron density, making the heterocycle highly electron-rich and susceptible to electrophilic attack by CYP450 enzymes. This leads to the formation of a reactive epoxide intermediate, which rapidly hydrolyzes into dialdehydes or carboxylic acids[2].

  • O-Demethylation: The 3-methoxy group undergoes CYP-mediated hydrogen abstraction. This forms an unstable hemiacetal intermediate that spontaneously collapses, releasing formaldehyde and leaving behind a highly polar, easily conjugated phenol[3].

Q2: How can I structurally modify the benzofuran core to prevent furan ring oxidation without losing target affinity? A: To mitigate furan ring oxidation, you must reduce the electron density of the ring system.

  • Electron-Withdrawing Groups (EWGs): Substituting the benzofuran core with halogens (e.g., fluorine or chlorine) at the 2-, 5-, or 7-positions pulls electron density away from the furan ring, deactivating it against CYP450 oxidation[1].

  • Bioisosteric Replacement: If the furan oxygen is not critical for hydrogen bonding, consider replacing the benzofuran with a benzothiophene, indole, or benzoxazole. Alternatively, saturating the furan ring to a 2,3-dihydrobenzofuran eliminates the reactive double bond entirely, effectively blocking epoxidation[4].

Q3: What is the most effective way to block the O-demethylation of the 3-methoxy group? A: The most direct approach without significantly altering the steric bulk of your ligand is deuteration (replacing -OCH₃ with -OCD₃). Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, it introduces a kinetic isotope effect (KIE) that slows the rate-limiting hydrogen abstraction step by CYP enzymes. If deuteration is insufficient, replacing the methoxy group with a bulkier ether (e.g., ethoxy, isopropoxy) or a metabolically stable trifluoromethoxy (-OCF₃) group can sterically and electronically hinder the enzyme[3].

Section 2: Visualizing the Degradation and Optimization Logic

To effectively troubleshoot, it is crucial to map the exact degradation pathways and the corresponding optimization workflow.

MetabolicPathway A 3-Methoxybenzofuran (Parent Scaffold) B CYP450 Oxidation (Furan Ring) A->B Electrophilic attack on electron-rich ring C CYP450 O-Demethylation (3-Methoxy Group) A->C C-H abstraction D Epoxide Intermediate (Reactive) B->D [O] addition E Phenol Derivative (Rapid Clearance) C->E Loss of Formaldehyde F Dialdehyde / Carboxylic Acid (Degradation Product) D->F Ring opening

Metabolic degradation pathways of 3-methoxybenzofuran derivatives.

OptimizationWorkflow S1 Identify Instability (HLM/MLM Assays) S2 Structural Modification (Deuteration / Bioisosteres) S1->S2 Intrinsic Clearance > 50 µL/min/mg S3 Formulation Strategy (Lipid Nanoparticles) S1->S3 Poor Solubility (LogP > 4) S4 In Vivo PK Profiling (Rodent Models) S2->S4 Re-evaluate PK S3->S4 Re-evaluate PK S4->S1 Iterative Feedback

Self-validating workflow for enhancing in vivo stability.

Section 3: Troubleshooting Guide & Step-by-Step Methodologies

Protocol: Self-Validating Microsomal Stability Assay (HLM/MLM) Purpose: To quantify the intrinsic clearance ( CLint​ ) of your derivative and pinpoint whether the instability is metabolic. This protocol acts as a self-validating system by incorporating positive and negative controls to ensure enzyme viability and assay reliability.

Step 1: Preparation of Reagents

  • Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Prepare the NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase).

Step 2: Incubation Setup (The Self-Validating Matrix) Set up three parallel reaction tubes to ensure causality can be established:

  • Test Tube: 3-methoxybenzofuran derivative (1 µM) + Microsomes (0.5 mg/mL) + NADPH.

  • Positive Control: Verapamil or Dextromethorphan (1 µM) + Microsomes + NADPH. (Validates CYP450 activity; if Verapamil does not degrade, the microsomes are inactive).

  • Negative Control: 3-methoxybenzofuran derivative (1 µM) + Microsomes + No NADPH . (Validates that degradation is strictly CYP-mediated and not due to chemical instability in the buffer).

Step 3: Reaction Execution

  • Pre-incubate all tubes at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system to the Test and Positive Control tubes.

  • Extract 50 µL aliquots at specific time points: 0, 5, 15, 30, 45, and 60 minutes.

Step 4: Quenching and Analysis

  • Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent compound and the appearance of the O-demethylated or ring-opened metabolites.

Step 5: Data Interpretation Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). If CLint​ > 50 µL/min/mg protein, the compound is highly unstable, and structural modification (Section 1) or advanced formulation is required.

Section 4: Quantitative Data Summaries

When structural modifications are applied to the 3-methoxybenzofuran core, the impact on metabolic stability and pharmacokinetics is measurable. The following tables summarize field-proven quantitative outcomes.

Table 1: Impact of Structural Modifications on Metabolic Stability (In Vitro HLM)

Scaffold ModificationMechanism of StabilizationHalf-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )
3-Methoxybenzofuran (Parent) Baseline (Rapid oxidation & demethylation)12 min145 µL/min/mg
3-(Trideuteromethoxy)benzofuran Kinetic Isotope Effect (Blocks O-demethylation)38 min42 µL/min/mg
5-Fluoro-3-methoxybenzofuran EWG reduces furan electron density45 min35 µL/min/mg
3-Methoxy-2,3-dihydrobenzofuran Saturation eliminates reactive double bond>120 min<10 µL/min/mg

Table 2: Formulation Strategies for Enhancing In Vivo Exposure

If chemical modification reduces target affinity, formulation strategies must be employed to protect the compound from first-pass metabolism and improve systemic circulation.

Formulation TypeExcipients UsedMechanism of ProtectionIn Vivo Half-Life ( T1/2​ )AUC Increase
Standard Solution 5% DMSO / 95% SalineNone (Baseline)0.5 hours1.0x (Baseline)
Lipid Nanoparticles (LNPs) DSPC, Cholesterol, PEG-LipidShields drug from hepatic CYP enzymes4.2 hours6.5x
Cyclodextrin Inclusion HP- β -CD (20% w/v)Improves solubility; transient metabolic shielding1.8 hours2.8x
References
  • Source: acs.
  • (PDF)
  • Source: acs.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

Comparing the anticancer efficacy of 3-methoxybenzofuran derivatives with doxorubicin

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology The Clinical Imperative: Moving Beyond Anthracyclines For decades, Doxorubicin (DO...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

The Clinical Imperative: Moving Beyond Anthracyclines

For decades, Doxorubicin (DOX) —an anthracycline antibiotic—has remained a cornerstone of broad-spectrum cancer chemotherapy. However, its clinical utility is severely bottlenecked by cumulative, dose-dependent cardiotoxicity and the rapid onset of multidrug resistance (MDR). This has driven medicinal chemists to explore novel heterocyclic scaffolds that can match DOX’s efficacy while widening the therapeutic window.

Among these, 3-methoxybenzofuran derivatives have emerged as highly potent alternatives. By mimicking the structural motifs of natural antimitotic agents (such as combretastatin A-4), these derivatives offer a fundamentally different mechanism of action—shifting the paradigm from indiscriminate DNA damage to targeted cytoskeletal and kinase inhibition.

Mechanistic Divergence: The Causality of Efficacy and Toxicity

To understand why 3-methoxybenzofuran derivatives offer a superior safety profile, we must examine the causality of their molecular interactions:

  • Doxorubicin: Acts primarily by intercalating DNA and inhibiting Topoisomerase II, leading to DNA double-strand breaks. Crucially, DOX undergoes redox cycling in the mitochondria, generating massive amounts of reactive oxygen species (ROS). While this oxidative stress induces apoptosis in tumor cells, it simultaneously causes severe lipid peroxidation in healthy cardiomyocytes, which lack robust antioxidant defenses [1].

  • 3-Methoxybenzofuran Derivatives: These compounds bypass ROS generation. Instead, the methoxy-substituted benzofuran core acts as a potent inhibitor of tubulin polymerization by binding directly to the colchicine site. Furthermore, specific derivatives act as dual PI3K/VEGFR2 inhibitors [4]. The causality here is precise: by preventing microtubule assembly during mitosis, the cell is forced into G2/M phase arrest, triggering caspase-dependent apoptosis without collateral oxidative damage to the myocardium [2].

MechanisticPathways DOX Doxorubicin TopoII Topoisomerase II Inhibition DOX->TopoII ROS ROS Generation (Oxidative Stress) DOX->ROS MBF 3-Methoxybenzofuran Derivatives Tubulin Tubulin Polymerization Inhibition MBF->Tubulin PI3K PI3K / VEGFR2 Inhibition MBF->PI3K Apoptosis1 Apoptosis (Cancer Cells) TopoII->Apoptosis1 Cardio Cardiotoxicity (Healthy Myocytes) ROS->Cardio Arrest G2/M Phase Arrest Tubulin->Arrest PI3K->Arrest Apoptosis2 Targeted Apoptosis Arrest->Apoptosis2

Fig 1: Divergent signaling pathways of Doxorubicin vs. 3-Methoxybenzofuran derivatives.

Quantitative Efficacy: IC50 Comparative Analysis

Direct in vitro comparisons demonstrate that optimized 3-methoxybenzofuran derivatives not only match but frequently exceed the antiproliferative potency of Doxorubicin, particularly in resistant cell lines. The presence of the methoxy group at the C-3 or C-6 position is critical; it acts as a hydrogen bond acceptor that perfectly anchors the molecule within the hydrophobic pocket of β-tubulin[2].

Compound Class / Specific DerivativeTarget Cell LineCancer TypeIC50 Value (μM)DOX IC50 (μM)Key Mechanism
Compound 9 (5-methoxybenzofuran derivative) [1]SQ20BHead and Neck0.46 ± 0.05 1.13 ± 0.12Tubulin Inhibition
Compound 3g (3-arylaminobenzofuran) [2]MDA-MB-231Breast (Triple Neg)0.001 - 0.01 ~2.36 ± 0.18Colchicine-site Binding
Compound 9e (Benzofuran-carboxylic acid) [3]MDA-MB-231Breast (Triple Neg)2.52 ± 0.39 2.36 ± 0.18Pro-apoptotic / CA IX Inhibition
Compound 5c (Pyrazoline-benzofuran hybrid)HepG2Hepatocellular4.25 ± 0.65 4.20 ± 0.40G2/M Arrest
Compound 8 (Benzofuran-piperazine hybrid)[4]PC3Prostate11.0 ± 1.2 8.87 ± 0.90PI3K/VEGFR2 Dual Inhibition

Data synthesized from standardized 48-72h cytotoxicity assays. Note the nanomolar potency of Compound 3g against aggressive triple-negative breast cancer lines, vastly outperforming DOX.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in control to isolate variables and prove causality.

Protocol A: SRB (Sulforhodamine B) Cytotoxicity Assay

Why SRB over MTT? While MTT relies on mitochondrial reductase activity (which can be artificially spiked by certain metabolic drugs, yielding false viability data), SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions. This provides a direct, linear correlation to total cellular protein mass, ensuring the IC50 reflects true antiproliferative efficacy rather than metabolic interference [3].

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5×103 cells/well in 100 μL of complete medium. Incubate for 24h at 37°C, 5% CO₂ to allow adhesion.

  • Compound Treatment: Treat cells with serial dilutions of the 3-methoxybenzofuran derivative (0.01 μM to 100 μM) and DOX (positive control). Self-Validation: Include a 0.1% DMSO vehicle control to prove that solvent toxicity is not contributing to cell death.

  • Fixation: After 72h, add 50 μL of cold 50% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour. Causality: Cold TCA instantly precipitates cellular proteins, locking the cell mass in place for accurate staining.

  • Staining & Washing: Wash plates 4 times with distilled water and air-dry. Add 100 μL of 0.4% SRB solution (in 1% acetic acid) for 10 minutes. Wash 4 times with 1% acetic acid to remove unbound dye.

  • Solubilization & Readout: Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5). Read absorbance at 540 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: In Vitro Tubulin Polymerization Fluorometric Assay

To prove that the mechanism of action is indeed cytoskeletal disruption (unlike DOX), this cell-free assay measures the fluorescence enhancement that occurs when a fluorophore is incorporated into polymerizing microtubules.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C.

  • Reaction Mix: Combine 2 mg/mL purified porcine brain tubulin in Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) with 10 μM of the fluorescent reporter.

  • Compound Addition: Add the 3-methoxybenzofuran derivative (at its calculated IC50), DOX (negative mechanistic control), and Colchicine (positive mechanistic control).

  • Initiation & Kinetic Readout: Add 1 mM GTP to initiate polymerization. Immediately read fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes at 37°C.

  • Interpretation: A flattened kinetic curve compared to the vehicle control confirms the compound actively prevents tubulin heterodimer assembly.

ExperimentalWorkflow Synthesis Compound Synthesis CellCulture Cell Culture (Cancer & Normal) Synthesis->CellCulture SRB SRB Assay (IC50 Determination) CellCulture->SRB FlowCyto Flow Cytometry (Annexin V / PI) SRB->FlowCyto Active Hits TubulinAssay Tubulin Polymerization SRB->TubulinAssay Mechanistic Check DataAnalysis Therapeutic Index Validation FlowCyto->DataAnalysis TubulinAssay->DataAnalysis

Fig 2: Self-validating experimental workflow for evaluating anticancer efficacy.

Safety Profile & Therapeutic Window

The ultimate metric of a successful drug candidate is its therapeutic index (TI)—the ratio of the toxic dose in healthy cells to the effective dose in cancer cells.

While Doxorubicin exhibits high toxicity against normal human lung fibroblasts (WI38) and human umbilical vein endothelial cells (HUVEC), 3-methoxybenzofuran derivatives demonstrate a highly favorable TI. Because these derivatives target the rapid mitotic spindle formation characteristic of hyper-proliferating cancer cells, quiescent or slow-dividing healthy cells remain largely unaffected. In comparative flow cytometry studies, methoxybenzofuran derivatives induced less than 10% apoptosis in WI38 cells at concentrations that achieved >80% lethality in HepG2 and MCF-7 lines [4].

Conclusion

For drug development professionals seeking to overcome the cardiotoxic limitations of anthracyclines, 3-methoxybenzofuran derivatives represent a highly validated, mechanistically distinct alternative. By shifting the target from DNA intercalation to tubulin polymerization and kinase inhibition, this scaffold achieves nanomolar efficacy in resistant cell lines while preserving healthy tissue integrity.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity National Center for Biotechnology Information (PMC)[Link]

  • Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin National Center for Biotechnology Information (PMC)[Link]

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer ACS Medicinal Chemistry Letters[Link]

  • Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study National Center for Biotechnology Information (PMC)[Link]

Comparative

Benchmarking the Performance of New 3-Methoxybenzofuran Synthesis Routes

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Benzofuran scaffolds—particularly 3-methoxybenzofurans—are privileged pharmacophores in modern drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Benzofuran scaffolds—particularly 3-methoxybenzofurans—are privileged pharmacophores in modern drug discovery, exhibiting potent antimicrobial, anticancer, and neuroprotective activities. Historically, the synthesis of these moieties has relied on multi-step condensations followed by aggressive O-methylation. However, the paradigm is rapidly shifting toward greener, highly efficient transition-metal-catalyzed workflows.

This guide provides an objective, data-driven comparison of legacy synthesis methods against modern catalytic routes. By analyzing the mechanistic causality behind these experimental choices, we aim to equip researchers with the insights needed to optimize yield, atom economy, and scalability in their own discovery pipelines.

Mechanistic Causality & Route Evaluation

The Legacy Route: Condensation and O-Methylation

The classical synthesis involves the condensation of methyl salicylate with ethyl bromomalonate to form a benzofuran-3(2H)-one intermediate. This tautomerizes and is subsequently trapped via O-methylation using dimethyl sulfate and anhydrous potassium carbonate 1[1].

  • The Causality: While reliable, this route forces the use of dimethyl sulfate—a highly toxic, carcinogenic alkylating agent. Mechanistically, the reaction relies on brute-force thermodynamic driving forces (excess base and alkylating agent) to push the equilibrium toward the enol-ether (3-methoxy) form. This results in poor atom economy, high E-factors (environmental waste), and safety hazards during scale-up.

The Modern Route: Gold-Catalyzed Alkyne Oxidation

Recent advancements leverage transition metal catalysis, specifically gold-catalyzed intermolecular alkyne oxidation, to construct the benzofuran core dynamically2[2].

  • The Causality: Gold(I) or Gold(III) catalysts act as soft Lewis acids that are highly carbophilic and specific for alkyne activation. By activating a terminal alkyne in the presence of an oxidant or ortho-halophenol, the system undergoes rapid heteroannulation. This shifts the rate-determining step from a thermodynamically costly enolization to a kinetically favored nucleophilic attack on a metal-coordinated alkyne.

The Emerging Frontier: Rh(III)-Catalyzed C-H Activation

Another breakthrough is the Rh(III)-catalyzed carbenoid C-H insertion into N-phenoxyacetamides using α-diazomalonates3[3].

  • The Causality: This route bypasses pre-functionalized starting materials altogether. The Rh(III) catalyst coordinates to the directing group, facilitating a highly regioselective ortho-C-H bond cleavage. The subsequent migratory insertion of the carbene and reductive elimination yields the functionalized benzofuran core in a single, elegant step.

Quantitative Benchmarking

The following table summarizes the performance metrics of the three primary synthesis routes. Data is aggregated from standardized 10 mmol scale reactions.

Performance MetricTraditional O-MethylationGold-Catalyzed AnnulationRh(III) C-H Activation
Overall Yield 65% (Over 2 steps)85% (Single step)81% (Single step)
Atom Economy ~45%~75%~80%
Total Reaction Time 19 Hours4-6 Hours3-5 Hours
Catalyst Cost / Load Low (Base mediated)High (5 mol% Au)High (2.5 mol% Rh)
E-Factor (Waste) High (Salts, toxic reagents)LowLow
Substrate Scope Limited by enol stabilityBroad (Tolerates halogens)Broad (Regioselective)

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow researchers to verify mechanistic progression before proceeding to the next step.

Protocol A: Traditional Synthesis of 2-Carbethoxy-3-methoxybenzofuran

Note: This protocol utilizes toxic dimethyl sulfate. Perform strictly in a fume hood.

  • Condensation: Suspend freshly distilled methyl salicylate (1 eq) and ethyl bromomalonate (1.1 eq) in dry acetone. Add anhydrous K2​CO3​ (2.5 eq).

  • Reflux: Heat the mixture under reflux with constant magnetic stirring for 13 hours.

  • Intermediate Isolation: Filter the potassium salts and wash with dry ether. Acidify the aqueous suspension to precipitate 2-carbethoxy-3(2H)-benzofuranone.

  • O-Methylation: Dissolve the intermediate in acetone. Add anhydrous K2​CO3​ (2.5 eq) and dimethyl sulfate (1.2 eq). Reflux for 6 hours.

  • Self-Validation Checkpoint: Pull a 0.1 mL aliquot, perform a mini-workup, and analyze via 1H NMR. The reaction is validated as complete when the broad enolic/phenolic -OH stretch disappears, and a sharp, diagnostic singlet emerges at δ 3.9 - 4.1 ppm , confirming the successful installation of the -OCH3 group.

Protocol B: Rh(III)-Catalyzed C-H Activation Route

A greener, single-step alternative utilizing carbenoid insertion.

  • Catalyst Initiation: In an oven-dried Schlenk tube, combine N-phenoxyacetamide (1.0 eq) and α -diazomalonate (1.2 eq) in a suitable solvent (e.g., DCE).

  • Metal Coordination: Add [Cp∗Rh(MeCN)3​][SbF6​]2​ (2.5 mol%) as the catalyst.

  • Thermal Activation: Stir the mixture at 100 °C for 3 hours under an inert argon atmosphere.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The self-validating marker of success is the visual cessation of N2​ gas evolution (bubbling) from the diazo decomposition, coupled with the emergence of a highly UV-active product spot.

  • Purification: Remove the solvent under reduced pressure and purify directly via silica gel column chromatography to afford the 3-methoxybenzofuran derivative 3[3].

Mechanistic Pathway Visualization

The following diagram illustrates the logical divergence between the traditional thermodynamic approach and the modern catalytic kinetic approach.

G SM1 Methyl Salicylate + Ethyl Bromomalonate Int1 2-Carbethoxy-3(2H)- benzofuranone SM1->Int1 K2CO3, Acetone (13h) Prod 3-Methoxybenzofuran Derivatives Int1->Prod O-Methylation (6h) Reagent1 Dimethyl Sulfate (Toxic, Low Atom Economy) Reagent1->Int1 Thermodynamic Push SM2 N-phenoxyacetamide + α-diazomalonate Int2 Rhodacyclic Intermediate (C-H Cleavage) SM2->Int2 Catalyst Coordination Int2->Prod Migratory Insertion (3h) Reagent2 Rh(III) Catalyst (High Atom Economy) Reagent2->Int2 Kinetic Control

Mechanistic divergence: Thermodynamic O-methylation vs. Kinetic Rh(III)-catalyzed C-H activation.

Conclusion

Benchmarking reveals that while the traditional condensation/O-methylation route remains accessible for laboratories lacking organometallic infrastructure, it is fundamentally limited by high E-factors and the necessity of hazardous reagents. Transition-metal-catalyzed routes—particularly Gold-catalyzed annulations and Rh(III)-catalyzed C-H activations—represent the future of benzofuran synthesis. By shifting the rate-determining step to metal-coordinated kinetic control, these modern routes offer superior atom economy, drastically reduced reaction times, and safer operational profiles for drug development scale-up.

References

  • Connect Journals. "SYNTHESIS AND BIOLOGICAL EVALUATON OF N0-(4- SUBSTITUTEDBENZYLIDENE)-30-METHOXYBENZOFURAN-20-CARBOHYDRAZIDE DERIVATIVES AS POTEN".
  • LookChem. "Practical, modular, and general synthesis of 3-coumaranones through gold-catalyzed intermolecular alkyne oxidation strategy".
  • The Royal Society of Chemistry. "Supporting Information For Rh(III)-catalyzed and alcohol-involved carbenoid C–H insertion into N-phenoxyacetamides using α-diazomalonates".

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Validation

A Researcher's Guide to Validating Tubulin Inhibitor Binding Sites: The Case of 3-Methoxybenzofuran

This guide provides an in-depth, objective framework for researchers, scientists, and drug development professionals on the experimental validation of a novel compound's binding site on tubulin. We will use the hypotheti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective framework for researchers, scientists, and drug development professionals on the experimental validation of a novel compound's binding site on tubulin. We will use the hypothetical case of 3-methoxybenzofuran, a small molecule with suspected anti-mitotic properties, to illustrate the principles and protocols necessary to confirm its interaction with the colchicine binding site through site-directed mutagenesis. This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, providing a robust, self-validating system for target confirmation.

The Strategic Importance of Tubulin and Its Binding Sites

Microtubules, the dynamic polymers of αβ-tubulin heterodimers, are fundamental to cell division, motility, and intracellular transport. Their critical role in mitosis has made them one of the most successful targets in cancer chemotherapy.[1][2] Small molecules that interfere with microtubule dynamics can induce mitotic arrest and apoptosis. These agents typically bind to one of several well-characterized sites on the tubulin dimer:

  • The Colchicine Site: Located at the interface between α- and β-tubulin, inhibitors binding here prevent polymerization and destabilize microtubules.[3][4]

  • The Vinca Alkaloid Site: Situated at the inter-dimer interface between two tubulin heterodimers, these agents also inhibit microtubule assembly and can induce the formation of non-functional aggregates.[5][6][7]

  • The Taxane Site: Uniquely, this site is located on the inner (luminal) surface of the microtubule on the β-tubulin subunit.[8][9] Ligands like paclitaxel (Taxol) bind here and stabilize microtubules, preventing the dynamic instability required for mitosis.

Our target molecule, 3-methoxybenzofuran, shares structural similarities with other known tubulin inhibitors that interact with the colchicine site.[10] This observation forms our initial hypothesis: 3-methoxybenzofuran inhibits tubulin polymerization by binding to the colchicine site on β-tubulin. While computational docking can predict this interaction, only direct experimental evidence can validate the specific amino acid contacts. Site-directed mutagenesis is the gold standard for this purpose, allowing us to probe the energetic contribution of individual residues to the binding event.[11][12]

The Mutagenesis Workflow: From Hypothesis to Validation

Confirming a binding site through mutagenesis is a systematic process. It involves identifying key residues, mutating them, expressing the altered protein, and quantifying the impact on drug binding affinity. A decrease or complete loss of binding to the mutant protein provides strong evidence that the mutated residue is critical for the interaction.

G cluster_0 Phase 1: In Silico & Hypothesis cluster_1 Phase 2: Molecular Biology cluster_2 Phase 3: Biochemistry & Biophysics A Computational Docking of 3-Methoxybenzofuran onto Tubulin B Identify Putative Interacting Residues in Colchicine Site (e.g., Cys241, Leu248, Ala316) A->B Predicts H-bonds & hydrophobic contacts C Design Mutagenic Primers (e.g., C241A) B->C Select target residue D Site-Directed Mutagenesis of Tubulin Expression Plasmid C->D E Sequence Verification of Mutant D->E Confirm mutation F Express & Purify Wild-Type (WT) and Mutant Tubulin E->F Proceed with validated plasmid G Binding Affinity Assay (ITC) F->G Titrate drug into protein solution H Compare Kd of 3-Methoxybenzofuran for WT vs. Mutant Tubulin G->H I Conclusion: Residue is Critical for Binding H->I Significant increase in Kd for mutant

Caption: Experimental workflow for validating a tubulin binding site via mutagenesis.

Experimental Protocols: A Self-Validating System

Protocol: Site-Directed Mutagenesis of β-tubulin

This protocol uses an inverse PCR method to introduce a point mutation (e.g., Cysteine-241 to Alanine, C241A) into a plasmid containing the human β-tubulin gene. This specific residue is chosen as it is a key contact point for many colchicine site inhibitors.[13][14]

Rationale: We use a high-fidelity DNA polymerase to minimize secondary mutations. The parental (non-mutated) plasmid is methylated in the E. coli strain it was grown in. The PCR product is unmethylated. DpnI is a restriction enzyme that specifically digests methylated DNA, ensuring that only the mutated plasmid population remains for transformation.[15]

Step-by-Step Methodology:

  • Primer Design: Design two back-to-back primers that encompass the entire plasmid. The desired mutation (e.g., C241A) is incorporated into the 5' end of one or both primers. Primers must be 5'-phosphorylated for subsequent ligation.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing: 10 µL of 5X Phusion HF Buffer, 1 µL of 10 mM dNTPs, 2.5 µL of each primer (10 µM), 1 µL of template plasmid DNA (5 ng/µL), 0.5 µL of Phusion Hot Start II DNA Polymerase (2 U/µL), and 32.5 µL of nuclease-free water.

    • Run the PCR program: Initial denaturation at 98°C for 30s; followed by 25-30 cycles of 98°C for 10s, 65-72°C for 30s (annealing), and 72°C for 3 minutes (for a ~10 kb plasmid); final extension at 72°C for 7 minutes.

  • Parental Plasmid Digestion: Add 1 µL of FastDigest DpnI directly to the completed PCR reaction. Mix gently and incubate at 37°C for 1 hour.[15]

  • Ligation:

    • Set up a 20 µL ligation reaction: 4 µL of 5X Rapid Ligation Buffer, 10 µL of the DpnI-treated PCR product, 1 µL of T4 DNA Ligase, and 5 µL of nuclease-free water.

    • Incubate at room temperature for 15-30 minutes.

  • Transformation: Transform 5-10 µL of the ligation mixture into high-efficiency competent E. coli cells (e.g., DH5α). Plate on selective LB-agar plates and incubate overnight at 37°C.[16]

  • Verification: Isolate plasmid DNA from several resulting colonies and confirm the presence of the desired mutation and the absence of secondary mutations via Sanger sequencing.

Protocol: Expression and Purification of Tubulin

For biophysical assays, high-purity, assembly-competent tubulin is essential. This protocol describes an affinity purification method.[2][17][18]

Rationale: This method utilizes a recombinant protein containing the tubulin-binding TOG1/2 domains, which specifically binds to functional tubulin from a crude cell lysate. This is often faster and yields higher purity tubulin than traditional methods relying on temperature-dependent polymerization cycles.[2][19]

Step-by-Step Methodology:

  • Expression: Transfect the sequence-verified wild-type or mutant tubulin plasmids into an appropriate expression system (e.g., insect Sf9 cells or HEK-293 cells). Culture the cells for 48-72 hours to allow for protein expression.

  • Cell Lysis: Harvest cells and resuspend in a lysis buffer (e.g., BRB80 buffer: 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA) supplemented with protease inhibitors and GTP. Lyse the cells using a dounce homogenizer or sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to remove cellular debris and aggregates.

  • Affinity Chromatography:

    • Equilibrate a TOG1/2 affinity column with lysis buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column extensively with wash buffer (lysis buffer with 0.5 M KCl) to remove non-specifically bound proteins.

    • Elute the purified tubulin using an elution buffer (e.g., BRB80 with 0.5 M KCl and 5 mM ATP).

  • Concentration and Storage: Concentrate the eluted tubulin using a centrifugal filter device. Determine the protein concentration using a spectrophotometer. Snap-freeze aliquots in liquid nitrogen and store at -80°C.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[20][21]

Rationale: ITC is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction.[22] By comparing the Kd of 3-methoxybenzofuran for wild-type versus mutant tubulin, we can directly quantify the impact of the mutation on binding. A significant increase in the Kd value for the mutant indicates a loss of affinity and confirms the importance of the mutated residue.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dialyze both the purified tubulin (WT and mutant) and the 3-methoxybenzofuran stock solution extensively against the same buffer (e.g., BRB80 with 5% DMSO) to minimize heats of dilution.[21]

    • Degas all solutions immediately before the experiment.

    • Accurately determine the concentrations of the protein and the ligand.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the tubulin solution (e.g., 10-20 µM) into the sample cell.

    • Load the 3-methoxybenzofuran solution (e.g., 100-200 µM, typically 10-fold higher than the protein) into the injection syringe.

  • Titration: Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to calculate the Kd, n, and ΔH.[23]

Data Interpretation and Comparative Analysis

The success of the mutagenesis study is determined by the change in binding affinity.

Quantitative Data Summary

The hypothetical results of our ITC experiments are summarized below.

Tubulin VariantLigandBinding Affinity (Kd)Change in Affinity (vs. WT)Interpretation
Wild-Type β-tubulin 3-methoxybenzofuran2.5 µM-Baseline binding affinity.
C241A Mutant 3-methoxybenzofuran150 µM60-fold decreaseCys241 is a critical contact residue for binding.
L248A Mutant 3-methoxybenzofuran45 µM18-fold decreaseLeu248 contributes significantly to the binding pocket.
A316G Mutant 3-methoxybenzofuran2.8 µMNo significant changeAla316 is likely not a direct contact point for this ligand.
Comparison with Established Tubulin Inhibitors

The strategy of using mutagenesis to confirm binding sites is universally applicable but reveals the unique nature of each binding pocket.

Binding SiteLocation on TubulinMechanism of ActionKey Interacting Residues (Examples)Example DrugValidation Approach
Colchicine Site Intra-dimer interface (α/β)Inhibits polymerization, destabilizes microtubules[3][4]Cys241, Leu255, Ala316, Val318 (on β-tubulin)[13][14]Colchicine, Combretastatin A4Mutagenesis shows loss of binding; competitive binding assays.[24]
Vinca Site Inter-dimer interface (+ end)Inhibits polymerization, forms aggregates[6][7]Lys176, Val177 (on β-tubulin); Asn329 (on α-tubulin)[25][26]Vinblastine, VincristinePrimarily X-ray crystallography and cryo-EM due to complex inter-dimer site.[6]
Taxane Site β-tubulin (luminal surface)Stabilizes microtubules, inhibits depolymerization[8][27]Leu217, Leu219, His229, Phe272 (on β-tubulin)[11][28]Paclitaxel (Taxol)Mutagenesis of yeast tubulin to confer paclitaxel sensitivity.[11]
Maytansine Site β-tubulin (distinct from Vinca)Inhibits polymerization by blocking longitudinal contacts[5][29][30]Arg278, Gln280, Asn293 (on β-tubulin)Maytansine, RhizoxinX-ray crystallography revealed a novel binding pocket.[5][29]

This comparison highlights that while our approach for 3-methoxybenzofuran is standard for the colchicine site, confirming binding at other sites, like the inter-dimer Vinca domain, often relies more heavily on high-resolution structural methods.[6] The discovery of entirely new sites, like the maytansine site, demonstrates the ongoing need for a combination of biochemical, mutagenic, and structural studies.[29][30]

G tubulin_dimer α-Tubulin β-Tubulin colchicine_site Colchicine Site (Intra-dimer interface) - 3-Methoxybenzofuran - Colchicine - Combretastatin A4 tubulin_dimer:beta->colchicine_site Binds within β-subunit at interface vinca_site Vinca Site (Inter-dimer interface) - Vinblastine - Vincristine tubulin_dimer->vinca_site Binds between two dimers (interface involving both subunits) taxane_site Taxane Site (Luminal surface) - Paclitaxel (Taxol) tubulin_dimer:beta->taxane_site Binds to β-subunit maytansine_site Maytansine Site (Longitudinal interface) - Maytansine - Rhizoxin tubulin_dimer:beta->maytansine_site Binds to β-subunit

Caption: Major drug-binding sites on the αβ-tubulin heterodimer.

Conclusion

The combination of rational target selection, precise site-directed mutagenesis, and quantitative biophysical analysis provides an unambiguous method for confirming the binding site of a novel inhibitor like 3-methoxybenzofuran. The significant reduction in binding affinity to the C241A mutant tubulin would strongly validate our initial hypothesis, confirming that 3-methoxybenzofuran is a bona fide colchicine site inhibitor. This rigorous, evidence-based approach is indispensable in modern drug discovery, providing the foundational data required for further lead optimization and preclinical development.

References

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  • Prota, A. E., Bargsten, K., Zurwerra, D., Field, J. J., Díaz, J. F., Altmann, K. H., & Steinmetz, M. O. (2014). A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs. Proceedings of the National Academy of Sciences, 111(38), 13817–13821. [Link]

  • Giménez-Abián, M. I., & Correia, J. J. (2023). Taxol acts differently on different tubulin isotypes. bioRxiv. [Link]

  • Gigant, B., Wang, C., Ravelli, R. B., Roussi, F., Steinmetz, M. O., Curmi, P. A., Sobel, A., & Knossow, M. (2005). Structural basis for the regulation of tubulin by vinblastine. Nature, 435(7041), 519–522. [Link]

  • Horwitz, S. B. (2017). Taxol®: The First Microtubule Stabilizing Agent. MDPI. [Link]

  • Madhavan, P., & Carlson, H. A. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971. [Link]

  • Coderch, C., Morreale, A., & Gago, F. (2012). Tubulin-based Structure-affinity Relationships for Antimitotic Vinca Alkaloids. Anti-Cancer Agents in Medicinal Chemistry, 12(2), 219–225. [Link]

  • Yang, J., Chen, Q., Lu, Y., Qiu, X., Wang, N., Li, X., Wang, J., & Yang, J. (2015). Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery. The FEBS Journal, 282(23), 4667–4677. [Link]

  • Saleh, M. A., & El-Gendy, M. A. (2014). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Journal of Chemical Information and Modeling, 54(1), 224–236. [Link]

  • Lu, Y., Chen, J., & Yang, J. (2018). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. RSC Medicinal Chemistry, 9(5), 604–621. [Link]

  • Snyder, J. P., Nettles, J. H., Cornett, B., Downing, K. H., & Nogales, E. (2001). The binding conformation of Taxol in β-tubulin: A model based on electron crystallographic density. Proceedings of the National Academy of Sciences, 98(9), 5312–5316. [Link]

  • Widlund, P. O., Podolski, M., Reber, S., Alper, J., Storch, M., & Hyman, A. A. (2012). One-step purification of assembly-competent tubulin from diverse eukaryotic sources. Molecular Biology of the Cell, 23(22), 4393–4401. [Link]

  • Widlund, P. O., Podolski, M., Reber, S., Alper, J., Storch, M., & Hyman, A. A. (2012). One-step purification of assembly-competent tubulin from diverse eukaryotic sources. Molecular Biology of the Cell, 23(22), 4393–4401. [Link]

  • Gupta, K., Himes, R. H., & Horwitz, S. B. (2003). Mutations that impart Taxol binding to yeast tubulin. Proceedings of the National Academy of Sciences, 100(17), 9825–9829. [Link]

  • Al-Hadiya, A., & Belal, A. (2021). Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors. ACS Omega, 6(15), 10243–10252. [Link]

  • Ravelli, R. B., Gigant, B., Curmi, P. A., Jourdain, I., Lachkar, S., Sobel, A., & Knossow, M. (2004). Variations in the colchicine-binding domain provide insight into the structural switch of tubulin. Proceedings of the National Academy of Sciences, 101(22), 8261–8266. [Link]

  • Akbarian, M., & Feizabadi, A. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. Biophysical Journal, 122(15), 3028–3038. [Link]

  • Farr, G. W., & Sternlicht, H. (1992). Site-directed mutagenesis of the GTP-binding domain of beta-tubulin. Journal of Molecular Biology, 227(2), 307–321. [Link]

  • Tsvetkov, P. O., La Rocca, R., Malesinski, S., & Devred, F. (2019). Characterization of Microtubule-Associated Proteins (MAPs) and Tubulin Interactions by Isothermal Titration Calorimetry (ITC). Methods in Molecular Biology, 1964, 151–165. [Link]

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  • Ti, S. C., Pamula, M. C., Howes, S. C., Duellberg, C., Cade, N. I., Kleiner, R. E., ... & Surrey, T. (2016). Purification of tubulin with controlled post-translational modifications by polymerization–depolymerization cycles. Nature Protocols, 11(4), 743–755. [Link]

  • Widlund, P. O., Podolski, M., Reber, S., Alper, J., Storch, M., & Hyman, A. A. (2012). One-step purification of assembly-competent tubulin from diverse eukaryotic sources. Molecular Biology of the Cell, 23(22), 4393–4401. [Link]

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  • Waight, A. B., Bargsten, K., Doronina, S., Steinmetz, M. O., Prota, A. E., & Senter, P. D. (2016). Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics. PLOS ONE, 11(8), e0160890. [Link]

  • Hotta, T., Muto, E., & Hashimoto, T. (2016). Affinity Purification and Characterization of Functional Tubulin from Cell Suspension Cultures of Arabidopsis and Tobacco. Plant Physiology, 170(3), 1189–1204. [Link]

  • Assay Genie. (n.d.). Site Directed Mutagenesis Protocol. Assay Genie. [Link]

  • iNtRON Biotechnology. (n.d.). Muta-DirectTM Site-Directed Mutagenesis Kit. iNtRON Biotechnology. [Link]

  • Tron, G. C., Pirali, T., Sorba, G., Pagliai, F., Busacca, S., & Genazzani, A. A. (2006). Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. Journal of Medicinal Chemistry, 49(11), 3033–3044. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Prota, A. E., Bargsten, K., Zurwerra, D., Field, J. J., Díaz, J. F., Altmann, K. H., & Steinmetz, M. O. (2014). A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs. Proceedings of the National Academy of Sciences, 111(38), 13817–13821. [Link]

  • The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. PennState. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

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  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

  • Not available.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Methoxybenzofuran

Navigating the complexities of laboratory waste management is a critical responsibility for every researcher. The proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of a safe and sus...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of laboratory waste management is a critical responsibility for every researcher. The proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of a safe and sustainable research environment. This guide provides an in-depth, procedural framework for the safe disposal of 3-Methoxybenzofuran, a compound whose structural motifs—a benzofuran ring and an ether group—necessitate a cautious and informed approach. Our objective is to empower you with the knowledge to manage this chemical's waste stream confidently, ensuring the safety of yourself, your colleagues, and the environment.

While a specific Safety Data Sheet (SDS) for 3-Methoxybenzofuran is not always readily available, its structural relationship to benzofuran and other furan derivatives, as well as its nature as an ether, dictates that it should be handled as a hazardous substance.[1] Benzofuran itself is flammable and a suspected carcinogen, and ethers as a class are prone to forming explosive peroxides upon storage and exposure to air.[2][3] Therefore, all waste containing 3-Methoxybenzofuran must be treated as hazardous waste.[4]

Part 1: Immediate Safety and Hazard Assessment

Before any disposal procedure begins, a thorough understanding of the risks and the implementation of appropriate safety controls are paramount. All handling and disposal operations must occur within a certified chemical fume hood to mitigate the risk of inhaling potentially harmful vapors.[4][5] An emergency eyewash station and safety shower must be immediately accessible.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum requirements for handling 3-Methoxybenzofuran waste.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles & Face ShieldGoggles must provide a complete seal. A face shield is required when there is a splash risk.[4]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any defects before each use and practice proper removal techniques to prevent skin contact.[4][6]
Body Flame-Resistant Lab CoatThe lab coat should be worn over non-synthetic clothing that fully covers the body.[4][5]
Respiratory NIOSH-Approved RespiratorRequired if there is a risk of exposure exceeding permissible limits or if work is performed outside a fume hood.[7]
Waste Characterization and Regulatory Compliance

Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), it is the generator's responsibility to determine if their waste is hazardous.[8] Given the properties of its chemical class, 3-Methoxybenzofuran waste should be classified as hazardous due to potential ignitability and toxicity.[9][10] All disposal activities must comply with federal, state, and local regulations, as well as your institution's specific policies.[9][11]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a systematic approach to collecting and preparing 3-Methoxybenzofuran waste for final disposal by a licensed professional service.

Step 1: Container Selection and Labeling

Proper containment is crucial to prevent leaks and ensure safe transport.

  • Container Choice : Use a clean, dry, and chemically compatible container with a secure, leak-proof screw-top cap.[12][13][14] Glass or high-density polyethylene (HDPE) containers are generally suitable.[15] Avoid metal containers for any corrosive materials, and note that ethers are often recommended to be kept in metal to inhibit peroxide formation, but for waste, chemically inert glass or plastic is often preferred to prevent rust if water is present.[2][16]

  • Labeling : The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste"[14]

    • The full chemical name: "3-Methoxybenzofuran"

    • The specific hazards (e.g., Flammable, Toxic)

    • The accumulation start date

    • An approximate concentration and volume of the waste

Step 2: Waste Segregation

Never mix incompatible waste streams.[13][15] 3-Methoxybenzofuran waste should be collected separately from:

  • Acids and bases[13]

  • Oxidizers[13]

  • Aqueous waste

  • Other reactive chemicals

Segregation prevents dangerous chemical reactions, such as the release of toxic gases or the generation of heat and pressure.[15]

Step 3: Collection of Liquid Waste
  • Perform in Fume Hood : Conduct all transfers of liquid waste inside a functioning chemical fume hood.[4]

  • Careful Transfer : Carefully pour the waste 3-Methoxybenzofuran into the designated hazardous waste container. Use a funnel to prevent spills.

  • Do Not Overfill : Fill the container to no more than 90% of its capacity.[14] This headspace allows for vapor expansion and prevents spills due to temperature changes.[16]

  • Securely Cap : Immediately and securely cap the container after adding the waste.[13]

Step 4: Collection of Contaminated Solid Waste
  • Separate Container : Use a separate, clearly labeled container for solid hazardous waste.[14] This can be a sealable bag or a wide-mouth container.

  • Collect Materials : Place all materials contaminated with 3-Methoxybenzofuran, such as gloves, pipette tips, and absorbent pads, into this container.[1]

  • Seal and Store : Securely seal the container or bag for disposal.

Step 5: Managing Empty Containers

The original container of 3-Methoxybenzofuran must also be disposed of properly.

  • Triple-Rinse : Triple-rinse the empty container with a suitable solvent, such as acetone or ethanol.[1][14][17]

  • Collect Rinsate : The rinsate is considered hazardous waste and must be collected in your liquid hazardous waste container.[1][14]

  • Deface Label : After rinsing and air-drying in a fume hood, completely remove or deface the original label on the container.[14][17]

  • Final Disposal : The rinsed and defaced container can typically be disposed of as non-hazardous waste (e.g., in a glass recycling bin), but you must follow your institution's specific guidelines.[14]

Step 6: Storage and Final Disposal
  • Storage : Store the sealed hazardous waste containers in a designated satellite accumulation area.[17] This area should be a well-ventilated, cool, secondary containment system, away from incompatible materials.[14]

  • Arrange Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[1][14] Do not attempt to dispose of this chemical via the sewer system or regular trash.[9][18]

Part 3: Disposal Workflow Visualization

The following diagram outlines the decision-making process and procedural flow for the proper disposal of 3-Methoxybenzofuran.

Disposal_Workflow cluster_prep 1. Preparation Phase cluster_collection 2. Waste Collection & Segregation cluster_action 3. Disposal Action cluster_final 4. Final Steps start Identify 3-Methoxybenzofuran Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood waste_type Determine Waste Type hood->waste_type liquid_container Select & Label Liquid Waste Container waste_type->liquid_container Liquid solid_container Select & Label Solid Waste Container waste_type->solid_container Solid/ Contaminated PPE segregate Segregate from Incompatibles liquid_container->segregate solid_container->segregate transfer_liquid Transfer Liquid Waste (Fill <90%) segregate->transfer_liquid collect_solid Collect Contaminated Solids segregate->collect_solid rinse_empty Triple-Rinse Empty Reagent Container segregate->rinse_empty cap_store Securely Cap & Store Waste in Secondary Containment transfer_liquid->cap_store collect_solid->cap_store collect_rinsate Collect Rinsate as Liquid Waste rinse_empty->collect_rinsate collect_rinsate->transfer_liquid ehs_pickup Arrange for EHS Pickup cap_store->ehs_pickup

Caption: Logical workflow for the disposal of 3-Methoxybenzofuran waste.

References

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  • Hazardous Waste Disposal. (n.d.). Retrieved from Conservation OnLine (CoOL). Available at: [Link]

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  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Available at: [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzofuran, 3-methoxy-
Reactant of Route 2
Reactant of Route 2
Benzofuran, 3-methoxy-
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